1H-Benzimidazole-2,5-diamine
Description
Historical Context of Benzimidazole (B57391) Discovery and Early Research
The history of benzimidazole, a bicyclic heterocyclic aromatic compound, dates back to 1872 when the first derivative was synthesized by Hobrecker. ijarsct.co.inwisdomlib.orgijnrd.org This initial synthesis involved the reduction of 2-nitro-4-methylacetanilide, which resulted in the formation of 2,5(or 2,6)-dimethylbenzimidazole. iosrphr.orgchemrxiv.orgquestjournals.org For a considerable time, these compounds were referred to as "Anhydro bases" due to the elimination of a water molecule during their formation. questjournals.org
Significant interest in the benzimidazole scaffold from a biological perspective emerged in the 1940s. In 1944, Woolley published seminal work speculating that benzimidazoles, as structural analogs of purines, could elicit biological responses. frontiersin.orgnih.gov This research included reports on the antibacterial activity of certain benzimidazole derivatives. ijarsct.co.inijarsct.co.in A major breakthrough occurred in 1949 when 5,6-dimethylbenzimidazole (B1208971) was identified as a degradation product from the acid hydrolysis of Vitamin B12, where it serves as an axial ligand for the cobalt atom. ijarsct.co.inijnrd.orgchemijournal.com This discovery highlighted the presence of the benzimidazole core in nature and spurred further investigation into its chemical and biological properties. iosrphr.orgnih.gov The 1950s saw continued exploration, with the discovery of benzimidazole derivatives like the opioid agonist etonitazene by CIBA pharmaceutical. ijarsct.co.inwikipedia.org By the 1960s, benzimidazole derivatives were being developed as fungicides and proton pump inhibitors, cementing their importance in applied chemistry. ijarsct.co.inresearchgate.netmdpi.com
Significance of the Benzimidazole Core in Medicinal Chemistry and Organic Synthesis
The benzimidazole nucleus is widely regarded as a "privileged structure" or an important pharmacophore in medicinal chemistry. iosrphr.orgfrontiersin.orgnih.govresearchgate.net This status is attributed to its presence in a vast array of biologically active compounds and its ability to interact with various biological macromolecules. frontiersin.orgnih.govrsc.org The structural similarity of the benzimidazole core to naturally occurring nucleotides allows it to readily interact with biopolymers within living systems. rsc.org Its physicochemical properties, such as the capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, enable efficient binding to enzymes and receptors. nih.gov
The versatility of the benzimidazole scaffold has led to the development of numerous therapeutic agents with a broad spectrum of pharmacological activities. frontiersin.orgmdpi.comnih.gov These include:
Antimicrobial and Antifungal: Benzimidazole derivatives are effective against various strains of microorganisms. nih.govajrconline.org
Antiviral: Derivatives have shown activity against several viruses, including human cytomegalovirus (HCMV). frontiersin.orgchemijournal.com
Anticancer: The scaffold is a key component in many anticancer agents. frontiersin.orgimpactfactor.org
Anti-inflammatory and Analgesic: Certain derivatives exhibit potent anti-inflammatory and pain-relieving properties. frontiersin.orgnih.gov
Antihypertensive: The benzimidazole nucleus has been extensively studied in the development of drugs to lower blood pressure. mdpi.com
Antiulcer: Many derivatives function as proton pump inhibitors for treating ulcers. frontiersin.orgderpharmachemica.com
Anthelmintic: Compounds like albendazole (B1665689) and mebendazole (B1676124) are widely used to treat parasitic worm infections. derpharmachemica.comwikipedia.org
In organic synthesis, the benzimidazole ring system is a stable and versatile building block. iosrphr.org Its synthesis is often achieved through the condensation of o-phenylenediamines with carboxylic acids or aldehydes, a method known as the Phillips-Ladenburg reaction. semanticscholar.orgresearchgate.net The benzimidazole core can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution, allowing for the creation of a diverse library of derivatives with tailored properties for specific applications. smolecule.com
Overview of 1H-Benzimidazole-2,5-diamine within the Benzimidazole Family
This compound is a specific derivative within the larger family of benzimidazoles. It is a heterocyclic aromatic organic compound characterized by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, with two amine groups attached at the 2 and 5 positions of the core structure. smolecule.com This particular arrangement of functional groups makes it a unique and valuable molecule in chemical research.
The molecular formula of this compound is C₇H₈N₄, with a molecular weight of approximately 148.17 g/mol . smolecule.com The presence of the two amine groups enhances its reactivity and potential for forming a wide range of derivatives compared to other benzimidazoles. smolecule.com It serves as a crucial intermediate or building block for the synthesis of more complex heterocyclic compounds. smolecule.com
Research indicates that this compound possesses potential biological activities, including antimicrobial and anticancer effects. smolecule.com Its mechanism of action is thought to involve interaction with DNA grooves, potentially leading to DNA cleavage and the inhibition of replication. Synthesis of this compound can be achieved through methods such as the condensation of ortho-phenylenediamine derivatives. smolecule.com For instance, pyrazole-fused benzimidazole derivatives have been synthesized by condensing 2-amino-6-chlorobenzimidazole (B1294662) with 1H-pyrazol-3-amine. europeanreview.org
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 85561-97-3 bldpharm.comchemsrc.com |
| Molecular Formula | C₇H₈N₄ smolecule.com |
| Molecular Weight | 148.17 g/mol smolecule.com |
| Appearance | White to light yellow crystalline solid researchgate.net |
| Storage | Keep in dark place, inert atmosphere, 2-8°C bldpharm.com |
Table 2: Selected Pharmacological Activities of the Benzimidazole Scaffold
| Activity | Description | References |
| Anticancer | Derivatives show promise as antitumor agents, with some acting as topoisomerase or kinase inhibitors. | frontiersin.orgimpactfactor.orgijpsjournal.com |
| Antimicrobial | Broad-spectrum activity against various bacteria and fungi. | frontiersin.orgnih.govajrconline.org |
| Antiviral | Inhibition of viral replication, notably against HCMV and other viruses. | frontiersin.orgchemijournal.comderpharmachemica.com |
| Anthelmintic | Effective against parasitic worms by inhibiting microtubule formation. | iosrphr.orgderpharmachemica.comwikipedia.org |
| Anti-inflammatory | Inhibition of enzymes like cyclooxygenases (COXs) involved in inflammation. | iosrphr.orgfrontiersin.org |
| Antiulcer | Act as proton pump inhibitors to reduce gastric acid. | iosrphr.orgfrontiersin.orgderpharmachemica.com |
| Antihypertensive | Used in the development of angiotensin II receptor blockers. | researchgate.netmdpi.comwikipedia.org |
Structure
3D Structure
Properties
IUPAC Name |
3H-benzimidazole-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,8H2,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNLHIRHJNDMBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388399 | |
| Record name | 1H-Benzimidazole-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85561-97-3 | |
| Record name | 1H-Benzimidazole-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,3-benzodiazole-2,5-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 1h Benzimidazole 2,5 Diamine and Its Derivatives
Classical and Established Synthesis Pathways
The foundational methods for benzimidazole (B57391) synthesis have been well-established for over a century and continue to be refined. These classical routes typically involve the condensation of an o-phenylenediamine (B120857) derivative with a one-carbon electrophile.
Condensation Reactions Involving o-Phenylenediamines and Carbonyl Compounds
The most traditional and widely employed method for synthesizing the benzimidazole core involves the condensation of an o-phenylenediamine with a carbonyl compound, such as an aldehyde or a carboxylic acid, or their derivatives. researchgate.netnih.gov For the synthesis of 1H-Benzimidazole-2,5-diamine, the key starting material would be 1,2,4-triaminobenzene.
The Phillips-Ladenburg reaction, a cornerstone in benzimidazole synthesis, involves the condensation of an o-phenylenediamine with a carboxylic acid in the presence of a dilute mineral acid, typically hydrochloric acid. colab.wswikipedia.orgsemanticscholar.orgadichemistry.com This method is advantageous as it can often proceed at lower temperatures compared to heating the reactants without an acid catalyst. adichemistry.com The reaction generally provides good yields with aliphatic carboxylic acids, and the yield with aromatic carboxylic acids can be improved by conducting the reaction in a sealed tube at elevated temperatures. colab.wsadichemistry.com
The mechanism involves the initial acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid, followed by a ring-closing acylation of the second amino group onto the carbonyl carbon. adichemistry.com Subsequent dehydration leads to the formation of the benzimidazole ring.
For the synthesis of amino-substituted benzimidazoles, a substituted o-phenylenediamine is required. For instance, the reaction of 4-amino-1,2-phenylenediamine (1,2,4-triaminobenzene) with an appropriate carboxylic acid under Phillips-Ladenburg conditions would be a direct route to 5-amino-2-substituted-1H-benzimidazoles.
| Reactants | Product | Conditions | Yield | Reference(s) |
| o-Phenylenediamine, Acetic acid | 2-Methyl-1H-benzimidazole | 4N HCl | Good | adichemistry.com |
| o-Phenylenediamine, Benzoic acid | 2-Phenyl-1H-benzimidazole | Sealed tube, 180°C | Improved | adichemistry.com |
| 1,2-Diamino-4-methylbenzene, Bile acids | 5(6)-Methylbenzimidazol-2-yl derivatives | Various | - | colab.ws |
| o-Phenylenediamine derivatives, Carboxylic acids | Benzimidazole derivatives | Dilute mineral acid | - | semanticscholar.org |
The Weidenhagen reaction provides an alternative route to benzimidazoles through the condensation of an o-phenylenediamine with an aldehyde or ketone in the presence of an oxidizing agent, such as copper(II) acetate. semanticscholar.org This method is particularly useful for the synthesis of 2-substituted benzimidazoles. semanticscholar.org The reaction proceeds in an aqueous or alcoholic solution, and the product often separates as a cuprous salt, from which the free benzimidazole can be liberated by treatment with hydrogen sulfide. semanticscholar.org
The application of the Weidenhagen reaction to the synthesis of this compound would involve the reaction of 1,2,4-triaminobenzene with an aldehyde in the presence of an oxidizing agent. The choice of aldehyde would determine the substituent at the 2-position.
| Reactants | Oxidizing Agent | Product | Yield | Reference(s) |
| 1,2-Diaminobenzene, Aldehyd/Ketone | Copper(II) acetate | 2-Substituted benzimidazole | 83-90% | semanticscholar.org |
| o-Phenylenediamine, Aldehyd | Air/Other oxidizing agents | 2-Substituted benzimidazole | - | nih.gov |
Beyond the Phillips-Ladenburg conditions, the condensation of o-phenylenediamines with carboxylic acids and their derivatives (such as esters, acid chlorides, and nitriles) can be achieved under various conditions, often at elevated temperatures or with different catalysts. researchgate.netnih.gov For example, heating o-phenylenediamine with various aromatic acids in the presence of ammonium (B1175870) chloride as a catalyst can produce 2-aryl benzimidazoles in good yields. semanticscholar.org
To synthesize 2-amino-substituted benzimidazoles, cyanogen (B1215507) bromide can be reacted with o-phenylenediamines, leading to good yields of 2-aminobenzimidazoles. nih.gov This approach, when applied to 1,2,4-triaminobenzene, would be expected to yield 2,5-diamino-1H-benzimidazole.
| o-Phenylenediamine Derivative | Reagent | Catalyst/Conditions | Product | Yield | Reference(s) |
| o-Phenylenediamine | Aromatic acids | NH4Cl, 80-90°C | 2-Aryl benzimidazoles | 72-90% | semanticscholar.org |
| o-Phenylenediamine | 4-Aminobenzoic acid | Polyphosphoric acid, reflux | 2-(4-Aminophenyl)-1H-benzimidazole | 51% | researchgate.net |
| 4-Methyl-1,2-phenylenediamine | Formic acid | ZnO nanoparticles, 70°C | 5-Methyl-1H-benzimidazole | 94% | researchgate.net |
| o-Phenylenediamine | Cyanogen bromide | - | 2-Aminobenzimidazole | Good | nih.gov |
Reductive Cyclization Approaches
Reductive cyclization is a powerful one-pot method for the synthesis of benzimidazoles, starting from o-nitroanilines. This approach involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization with a suitable carbonyl compound or its precursor, all in the same reaction vessel. organic-chemistry.orgresearchgate.net This method is particularly relevant for the synthesis of amino-substituted benzimidazoles, as it can start from readily available dinitroaniline precursors.
A plausible and efficient route to 5-aminobenzimidazole (B183301) derivatives starts with 2,4-dinitroaniline. The synthesis proceeds through the selective reduction of one nitro group to afford 4-nitro-1,2-phenylenediamine. This intermediate can then be cyclized with a suitable one-carbon source (e.g., formic acid or urea) to form a 5-nitrobenzimidazole (B188599) derivative. The final step involves the reduction of the remaining nitro group to yield the desired 5-aminobenzimidazole. Common reducing agents for the nitro groups include sodium dithionite (B78146) (Na2S2O4), iron powder with an acid, or catalytic hydrogenation. organic-chemistry.orgresearchgate.net
For instance, a one-pot synthesis of 2-substituted benzimidazoles can be achieved by the sodium dithionite reduction of o-nitroanilines in the presence of an aldehyde. organic-chemistry.org This methodology can be extended to the synthesis of more complex benzimidazoles, including those with amino substituents, by starting with appropriately substituted nitroanilines. Electrochemical methods have also been developed for the reductive cyclization of o-nitroanilines, offering a greener alternative by avoiding the use of strong chemical reductants. rsc.org
| Starting Material | Reagents | Product | Key Features | Reference(s) |
| o-Nitroanilines | Aldehydes, Na2S2O4 | 2-Substituted benzimidazoles | One-pot, mild conditions | organic-chemistry.org |
| o-Nitroarylamines | Aldehydes, Na2S2O4 | N-1 and C-2 substituted benzimidazoles | One-pot, safe procedure | researchgate.net |
| o-Nitroanilines | - | 1,2-Fused benzimidazoles | Electrochemical, one-pot, open-air | rsc.org |
| 2-Aminosubstituted nitroarenes | I2 or HI, Formic acid | 1,2-Disubstituted benzimidazoles | Iodine-catalyzed redox cyclization | nih.gov |
Modern and Sustainable Synthetic Approaches
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for the synthesis of benzimidazoles. These modern approaches aim to reduce the use of hazardous reagents and solvents, minimize waste generation, and improve energy efficiency.
Key strategies in sustainable benzimidazole synthesis include:
Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in the condensation of o-phenylenediamines with aldehydes or carboxylic acids. mdpi.com
Solvent-free reactions: Conducting reactions without a solvent, or in the presence of a recyclable solid support, minimizes the use and disposal of volatile organic compounds. eprajournals.comeprajournals.com
Use of green solvents: Replacing traditional toxic solvents with more environmentally benign alternatives such as water, ethanol (B145695), or ionic liquids. eprajournals.com
Catalysis with renewable materials: Employing catalysts derived from natural and renewable sources. eprajournals.comeprajournals.com
Photocatalysis: Utilizing light energy to drive the synthesis, often under mild conditions. For example, the one-pot synthesis of benzimidazoles from nitro compounds and ethanol can be achieved using a photocatalytic approach where ethanol serves as both a hydrogen source for nitro group reduction and a source of the aldehyde for cyclization. cnr.it
Iodine-mediated C-H amination: An intramolecular sp3 C-H amination of aniline (B41778) derivatives using molecular iodine offers a transition-metal-free route to fused or disubstituted benzimidazoles. acs.org
These modern methodologies offer promising alternatives to classical synthetic routes, providing more efficient and ecologically responsible pathways to valuable benzimidazole derivatives like this compound.
| Method | Key Features | Substrates | Reference(s) |
| Microwave-assisted synthesis | Rapid, high yield, solvent-free option | N-phenyl-o-phenylenediamine, Benzaldehyde | mdpi.com |
| Solvent-free synthesis | Reduced environmental impact, enhanced sustainability | o-Phenylenediamine, Carboxylic acids/derivatives | eprajournals.comeprajournals.com |
| Photocatalysis | Sustainable, one-pot from nitro compounds | 1,2-Dinitrobenzene or 2-nitroaniline, Ethanol | cnr.it |
| Iodine-mediated C-H amination | Transition-metal-free | Aniline derivatives | acs.org |
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jocpr.comsemanticscholar.org This technique utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy, resulting in rapid and uniform heating of the reaction mixture. jocpr.com
In the context of benzimidazole synthesis, microwave irradiation has been successfully employed to promote the condensation of o-phenylenediamines with various carbonyl compounds, including aldehydes and carboxylic acids. jchemrev.comtandfonline.com For instance, the reaction of an o-phenylenediamine with an aldehyde under microwave irradiation can significantly reduce the reaction time from hours to minutes, often with improved yields. mdpi.com Several protocols have been developed, including solvent-free conditions and the use of various catalysts to further enhance the reaction efficiency. jchemrev.commdpi.com
While numerous studies have demonstrated the utility of microwave-assisted synthesis for a wide range of benzimidazole derivatives, specific examples detailing the synthesis of this compound using this technique are not extensively documented in the reviewed literature. However, the general applicability of this method suggests its potential for the efficient synthesis of this target molecule.
Table 1: Examples of Microwave-Assisted Benzimidazole Synthesis
| Reactants | Catalyst/Conditions | Product | Yield (%) | Time | Reference |
|---|---|---|---|---|---|
| o-phenylenediamine, Benzaldehyde | Solvent-free, Er(OTf)3 | 2-Phenyl-1H-benzimidazole | 99 | 5 min | mdpi.com |
| o-phenylenediamine, Formic acid | Microwave oven | 1H-Benzimidazole | High | Short | jocpr.com |
| 4,5-dimethyl-1,2-phenylenediamine, 2,6-difluorobenzaldehyde, 2-mercaptoacetic acid | Toluene, 280 W | 1-(2,6-Difluorophenyl)-6,7-dimethyl-1H,3H-thiazolo[3,4-a]benzimidazole | 40 | 12 min | arkat-usa.org |
Ultrasound-Assisted Synthesis Methods
Ultrasound irradiation is another green chemistry technique that utilizes acoustic cavitation to promote chemical reactions. nih.gov The collapse of cavitation bubbles generates localized hot spots with high temperature and pressure, leading to the formation of highly reactive species and accelerating reaction rates. nih.gov
Ultrasound-assisted synthesis has been applied to the preparation of benzimidazole derivatives, offering advantages such as shorter reaction times, milder reaction conditions, and improved yields. mdpi.comresearchgate.net For example, the condensation of o-phenylenediamines with aldehydes can be efficiently carried out under ultrasonic irradiation, often in aqueous or solvent-free conditions. mdpi.comsemanticscholar.org The use of catalysts, such as Amberlite IR-120 or MnO2 nanoparticles, can further enhance the efficiency of these reactions. mdpi.com
As with microwave-assisted synthesis, the application of ultrasound-assisted methods for the specific synthesis of this compound is not prominently reported. Nevertheless, the successful synthesis of various substituted benzimidazoles using this technique indicates its potential for the synthesis of the target compound. researchgate.netresearchgate.net
Table 2: Examples of Ultrasound-Assisted Benzimidazole Synthesis
| Reactants | Catalyst/Conditions | Product | Yield (%) | Time | Reference |
|---|---|---|---|---|---|
| o-phenylenediamine, Aldehydes | Amberlite IR-120, EtOH/H2O | 2-Aryl-1-arylmethyl-1H-benzimidazoles | Good | Short | mdpi.com |
| o-phenylenediamine, Aryl aldehydes | MnO2 nanoparticles, EtOH/H2O | 2-Aryl benzimidazoles | High | Short | mdpi.com |
| o-phenylenediamine, Imino ester hydrochloride | Catalyst-free | 2-Substituted benzimidazoles | Good | Short | researchgate.net |
Solvent-Free Reaction Conditions
Solvent-free reactions, also known as solid-state reactions or neat reactions, are an important aspect of green chemistry as they eliminate the use of often toxic and volatile organic solvents. umich.edu These reactions are typically carried out by grinding the reactants together or by heating a mixture of the solid reactants. umich.edu
The synthesis of benzimidazoles under solvent-free conditions has been widely reported, often in combination with microwave or ultrasound irradiation to accelerate the reaction. umich.edursc.org A common approach involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids by simple grinding and heating. umich.edu This method is operationally simple, environmentally friendly, and often provides high yields of the desired products. researchgate.net
Aqueous Media Synthesis Protocols
The use of water as a solvent for organic reactions is highly desirable from an environmental and economic perspective. nih.gov Water is non-toxic, non-flammable, and readily available. The synthesis of benzimidazoles in aqueous media has been successfully demonstrated through various approaches. ijrar.orgmdpi.com
One notable method involves the intramolecular cyclization of N-(2-iodoaryl)benzamidines in the presence of a base in water, which proceeds without the need for a transition-metal catalyst. nih.gov Another approach utilizes L-proline as an organocatalyst for the condensation of o-phenylenediamines and aldehydes in an aqueous medium at a specific pH. ijrar.org These methods highlight the feasibility of synthesizing benzimidazole derivatives in an environmentally benign manner. mdpi.comresearchgate.net
Detailed procedures for the synthesis of this compound in aqueous media are not explicitly described in the available literature.
Transition-Metal-Catalyzed Reactions
Transition-metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov Palladium and copper are among the most versatile metals used for the synthesis of benzimidazole derivatives.
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex organic molecules. The Buchwald-Hartwig amination, in particular, is a widely used method for the formation of C-N bonds. wikipedia.orgacsgcipr.org This reaction involves the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. jk-sci.comorganic-chemistry.orglibretexts.org It offers a versatile route to aryl amines and has been applied to the synthesis of various nitrogen-containing heterocycles. While the Buchwald-Hartwig amination is a general method for C-N bond formation, its specific application for the direct synthesis or functionalization of this compound is not extensively reported.
The Suzuki-Miyaura coupling, another cornerstone of palladium catalysis, is used for the formation of C-C bonds between an organoboron compound and a halide or triflate. This reaction could potentially be used to introduce substituents onto a pre-formed this compound core, provided a suitable halogenated derivative is available.
Copper-catalyzed reactions have gained significant attention as a more economical and sustainable alternative to palladium-catalyzed processes. nih.govrsc.org Copper catalysts have been effectively used for the synthesis of benzimidazoles through various cyclization strategies. nih.gov
One approach involves the intramolecular C-N bond formation from o-haloanilines or related precursors. researchgate.net Another efficient method is the ligand-free copper-catalyzed cyclization of o-bromoarylamines with nitriles, which proceeds under mild conditions to afford a wide range of benzimidazole derivatives in high yields. nih.govrsc.org These copper-catalyzed methods offer a practical and environmentally friendly route to the benzimidazole core. However, specific examples detailing the synthesis of this compound via copper-catalyzed cyclization are not well-documented.
Iron, Nickel, and Cobalt-Based Catalysis
The use of earth-abundant and less toxic first-row transition metals like iron, nickel, and cobalt as catalysts has become a significant area of research in benzimidazole synthesis. These metals offer a more sustainable and economical alternative to precious metal catalysts.
Iron-Based Catalysis: Iron catalysts are attractive due to their low cost and eco-friendly nature. An iron-catalyzed acceptorless dehydrogenative coupling of primary alcohols with aromatic diamines has been developed for the selective synthesis of 1,2-disubstituted benzimidazoles. nih.gov This method involves a tricarbonyl (η⁴-cyclopentadienone) iron complex, which facilitates the dehydrogenative cyclization, releasing only water and hydrogen gas as by-products. nih.gov Another approach utilizes iron catalysis for the aerobic oxidation of imine derivatives with o-phenylenediamine to form benzimidazoles. researchgate.net Furthermore, the metal complex K₄[Fe(CN)₆] has been employed as a catalyst for the condensation of 1,2-diamines with aldehydes under solvent-free conditions, representing a green, mild, and inexpensive method. chemmethod.comsphinxsai.comresearchgate.net
Nickel-Based Catalysis: Nickel-catalyzed reactions provide efficient pathways for C-N bond formation in benzimidazole synthesis. One notable method is the dehydrogenative coupling of aromatic diamines with primary alcohols, enabled by a simple NiCl₂ system, which selectively produces mono- and di-substituted benzimidazoles. rsc.org Another innovative, microwave-assisted approach uses a nickel catalyst for the synthesis of various benzimidazoles from 2-haloanilines, aldehydes, and ammonia (B1221849) as an inexpensive and non-toxic nitrogen source. organic-chemistry.orgresearchgate.net This reaction proceeds efficiently under mild conditions with NiCl₂ and quinolin-8-ol as catalysts. organic-chemistry.org
Cobalt-Based Catalysis: Cobalt catalysts have proven effective in the sustainable synthesis of benzimidazoles. Pincer complexes of cobalt can catalyze the dehydrogenative coupling of primary alcohols and aromatic diamines to selectively form 2-substituted benzimidazoles under base-free conditions, with water and hydrogen gas as the only byproducts. acs.orgresearchgate.net A redox-economical coupling of o-nitroanilines and alcohols is also achievable using a commercially available cobalt catalyst without the need for an external redox reagent. researchgate.net Additionally, a multifunctional heterogeneous cobalt catalyst has been developed for the one-pot synthesis of benzimidazoles through the reductive coupling of dinitroarenes with aldehydes in water, demonstrating high conversion and chemoselectivity. nih.gov
Table 1: Overview of Iron, Nickel, and Cobalt-Based Catalysis in Benzimidazole Synthesis
| Catalyst Type | Example Catalyst System | Substrates | Key Features |
|---|---|---|---|
| Iron | Tricarbonyl (η⁴-cyclopentadienone) iron complex | Aromatic diamines, Primary alcohols | Acceptorless dehydrogenative coupling; By-products are H₂O and H₂. nih.gov |
| K₄[Fe(CN)₆] | 1,2-diamines, Aldehydes | Solvent-free; Green and mild conditions. chemmethod.comsphinxsai.comresearchgate.net | |
| Nickel | NiCl₂/Ligand | Aromatic diamines, Primary alcohols | Dehydrogenative coupling; Forms mono- and di-substituted products. rsc.org |
| NiCl₂/Quinolin-8-ol | 2-haloanilines, Aldehydes, Ammonia | Microwave-assisted; Uses ammonia as a nitrogen source. organic-chemistry.org | |
| Cobalt | Cobalt Pincer Complex | Aromatic diamines, Primary alcohols | Base-free dehydrogenative coupling. acs.orgresearchgate.net |
| Heterogeneous N,P-incorporated Co nanoparticles | o-dinitroarenes, Aldehydes | One-pot synthesis in aqueous media; High stability and selectivity. nih.gov |
Green Chemistry Principles in Benzimidazole Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of benzimidazoles has been a fertile ground for the application of these principles to minimize environmental impact. chemmethod.comsphinxsai.com
Key principles of green chemistry applied in benzimidazole synthesis include:
Waste Prevention: Designing syntheses to minimize waste is a primary goal. The "E factor" (environmental factor), which measures the kilograms of waste per kilogram of product, is a metric used to assess the environmental footprint of a process. Ideal E factors are close to zero. chemmethod.com
Use of Safer Solvents and Auxiliaries: Many traditional methods have been adapted to use more environmentally benign solvents like water or to eliminate solvents altogether (solvent-free conditions). chemmethod.commdpi.com For instance, a procedure for synthesizing benzimidazoles that occurs exclusively in water without any additional catalyst has been reported, highlighting its value from both environmental and economic viewpoints. sphinxsai.com
Energy Efficiency: Microwave-induced organic reaction enhancement (MORE) has emerged as a key green technology. eijppr.com Microwave irradiation can dramatically reduce reaction times from hours to minutes and increase product yields, making processes more energy-efficient compared to conventional heating. chemmethod.commdpi.comeijppr.com
Use of Renewable Feedstocks: While not extensively detailed in the provided context, this principle encourages the use of raw materials derived from renewable sources.
Catalysis: The use of catalysts is inherently a green principle as they are used in small amounts and can be recycled and reused, reducing waste. indexcopernicus.com The development of green catalysts, such as zinc triflate, zinc acetate, boric acid, and various nanoparticles, which are often non-toxic, easily available, and reusable, is a significant focus. chemmethod.comsemanticscholar.org
Table 2: Application of Green Chemistry Principles in Benzimidazole Synthesis
| Green Chemistry Principle | Application in Benzimidazole Synthesis | Advantages |
|---|---|---|
| Safer Solvents | Use of water as a reaction medium. sphinxsai.commdpi.com | Environmentally benign, low cost, non-toxic. |
| Energy Efficiency | Microwave-assisted synthesis. chemmethod.comeijppr.com | Shorter reaction times, high yields, reduced energy consumption. |
| Catalysis | Use of reusable or eco-friendly catalysts (e.g., K₄[Fe(CN)₆], ZnO NPs, zeolites). chemmethod.commdpi.comsemanticscholar.org | Reduced waste, catalyst can be recovered and reused, often non-toxic. |
| Atom Economy | One-pot synthesis and solvent-free reactions. chemmethod.comsphinxsai.com | High efficiency, avoids hazardous solvents, simple workup procedures. |
Regioselective Synthesis Strategies for Substituted this compound Analogues
Regioselective synthesis refers to the ability to control the specific position of chemical modifications on a molecule. For analogues of this compound, this means selectively introducing substituents at desired positions on the benzimidazole core. The primary strategy for achieving regioselectivity in the synthesis of substituted benzimidazoles is through the careful selection of a pre-functionalized starting material, typically a substituted o-phenylenediamine. chemmethod.comnih.gov
The classic synthesis of benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. eijppr.com By starting with an o-phenylenediamine that already contains the desired substituents on the benzene (B151609) ring, the final benzimidazole product will retain that substitution pattern.
A clear example of this strategy is the synthesis of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole, a core synthon for further derivatization. nih.gov The synthesis begins with the condensation of 4-bromo-1,2-diaminobenzene with 2-nitrobenzaldehyde. The bromine atom on the starting diamine directs the final position of the substituent, resulting in the formation of the 5-bromo (or 6-bromo, due to tautomerism) benzimidazole derivative. nih.gov This halogenated position can then serve as a handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, to introduce a wide variety of functional groups in a regioselective manner. nih.gov
Similarly, various 2,5-disubstituted-1H-benzimidazole derivatives have been prepared by reacting different 4-substituted o-phenylenediamines with arenecarbaldehydes. researchgate.net This approach underscores the principle that the substitution pattern of the final benzimidazole is dictated by the substitution of the o-phenylenediamine precursor. Therefore, to synthesize a specific substituted analogue of this compound, one would start with a diaminobenzene derivative that already possesses the desired substituents at the appropriate positions.
Structural Elucidation and Advanced Spectroscopic Characterization of 1h Benzimidazole 2,5 Diamine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1H-Benzimidazole-2,5-diamine and its derivatives. Both ¹H NMR and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.
In the ¹H NMR spectrum of benzimidazole (B57391) derivatives, the proton attached to the nitrogen atom (N-H) typically appears as a broad singlet in the downfield region, often between δ 12.0 and 13.0 ppm, due to proton exchange and hydrogen bonding. For instance, in 2-methyl-1H-benzo[d]imidazole, this peak is observed at 12.20 ppm rsc.org. The aromatic protons on the benzene (B151609) ring generally resonate in the range of δ 7.0 to 8.0 ppm. The specific chemical shifts and splitting patterns of these protons provide crucial information about the substitution pattern on the benzimidazole core. For example, in 5-methyl-1H-benzo[d]imidazole, the C2-H proton appears as a singlet at 8.01 ppm, while the aromatic protons show distinct signals at 7.44 ppm (doublet), 7.34 ppm (singlet), and 6.98 ppm (doublet) rsc.org.
¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton. The carbon atoms of the benzimidazole ring typically resonate in the aromatic region (δ 110-160 ppm). The C2 carbon, being adjacent to two nitrogen atoms, often shows a distinct chemical shift. For instance, in 2-methyl-1H-benzo[d]imidazole, the C2 carbon appears at δ 151.15 ppm rsc.org. The chemical shifts of the benzene ring carbons are influenced by the substituents present. For example, in 5-methyl-1H-benzo[d]imidazole, the carbon signals are observed at δ 141.49, 130.75, 123.08, and 114.83 ppm, with the methyl carbon appearing at 21.17 ppm rsc.org. The study of ¹H and ¹³C NMR spectra is a significant tool for understanding the molecular dynamics and structural parameters of benzimidazole compounds arabjchem.orgresearchgate.net.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for Benzimidazole Derivatives.
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-methyl-1H-benzo[d]imidazole | DMSO-d₆ | 12.20 (s, 1H, NH), 7.48-7.42 (dd, 2H), 7.09-7.06 (m, 2H), 2.46 (s, 3H, CH₃) | 151.15, 138.91, 130.90, 114.17, 14.54 |
| 5-methyl-1H-benzo[d]imidazole | DMSO-d₆ | 12.28 (s, 1H, NH), 8.01 (s, 1H, C2H), 7.44 (d, 1H), 7.34 (s, 1H), 6.98 (d, 1H), 2.39 (s, 3H, CH₃) | 141.49, 130.75, 123.08, 114.83, 21.17 |
| 2-phenyl-1H-benzo[d]imidazole | DMSO-d₆ | 12.95 (s, 1H, NH), 8.20-8.17 (dd, 2H), 7.63-7.48 (m, 5H), 7.23-7.19 (m, 2H) | 151.14, 143.17, 130.10, 129.76, 128.86, 128.50, 127.36, 122.03 |
| 2-(chloromethyl)-1H-benzo[d]imidazole | DMSO-d₆ | 12.50 (s, 1H, NH), 7.56-7.52 (dd, 2H), 7.22-7.11 (m, 2H), 4.91 (s, 2H, CH₂) | 150.09, 141.59, 138.00, 124.10, 116.52, 42.06 |
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. In the context of this compound, these techniques are particularly useful for confirming the presence of N-H and C-N bonds, which are characteristic of the benzimidazole core.
The IR spectrum of benzimidazole derivatives typically shows a characteristic N-H stretching vibration in the region of 3100-3500 cm⁻¹. For example, in 2-methyl-1H-benzo[d]imidazole, this band is observed at 3185 cm⁻¹ rsc.org. The exact position and shape of this band can be influenced by hydrogen bonding. The C=N stretching vibration of the imidazole (B134444) ring usually appears in the range of 1600-1650 cm⁻¹. Other important vibrations include the C-N stretching and the aromatic C-H and C=C stretching and bending vibrations. For instance, the FTIR spectrum of 1-benzylimidazole shows a C-H vibration peak on the benzene ring at 3113 cm⁻¹ and a C=N stretching vibration peak on the imidazole at 1604 cm⁻¹ researchgate.net. In the case of 4-(1H-benzoimidazol-2-yl)-benzoic acid hydrazide, strong absorption bands at 3411, 3303, and 3158 cm⁻¹ are observed for the NH₂/NH groups nih.govsemanticscholar.org.
Table 2: Key IR and FTIR Absorption Bands for Benzimidazole Derivatives.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H | Stretching | 3100-3500 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-3000 |
| C=N | Stretching | 1600-1650 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-N | Stretching | 1250-1350 |
Mass Spectrometry (MS, HRMS, FAB Mass)
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the molecular formula of a compound with a high degree of confidence. Fast Atom Bombardment (FAB) mass spectrometry is a soft ionization technique that is particularly useful for analyzing non-volatile and thermally labile compounds.
The mass spectrum of a benzimidazole derivative will typically show a prominent molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The fragmentation pattern of the molecular ion can provide valuable structural information. For example, in the mass spectrum of 2-methyl-1H-benzo[d]imidazole, the molecular ion peak is observed at m/z 132 rsc.org. The fragmentation of benzimidazole derivatives often involves the cleavage of the imidazole ring and the loss of small molecules such as HCN. The study of the mass spectra of various benzimidazole derivatives has led to a better understanding of their fragmentation pathways researchgate.netresearchgate.net.
Table 3: Mass Spectrometry Data for Selected Benzimidazole Derivatives.
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-methyl-1H-benzo[d]imidazole | EI | 132 | 131, 104, 90, 78, 63 |
| 2-phenyl-1H-benzo[d]imidazole | EI | 194 | 166, 104, 90, 78, 63 |
| 5-methyl-1H-benzo[d]imidazole | EI | 132 | 131, 78, 63 |
| 2-(chloromethyl)-1H-benzo[d]imidazole | EI | 166 (M⁺), 168 (M+2) | 131, 104, 77, 63 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of a compound is a plot of absorbance versus wavelength. For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the aromatic system.
The UV-Vis spectra of benzimidazole and its derivatives are typically characterized by four sets of bands semanticscholar.org. The absorption band of the lowest energy electronic transition (π→π*) in benzimidazole is observed at 278 nm semanticscholar.org. The position and intensity of these bands can be influenced by the presence of substituents on the benzimidazole core and the solvent used. For instance, the absorption and emission spectra for a pure sample of 1H-benzimidazole dissolved in acetonitrile have been measured and analyzed researchgate.net. The addition of substituents can cause a shift in the absorption maxima, which can be correlated with the electronic properties of the substituents semanticscholar.org.
Table 4: UV-Vis Absorption Maxima for Benzimidazole Derivatives.
| Compound | Solvent | λmax (nm) |
| 1H-Benzimidazole | Acetonitrile | 243, 272, 278 |
| N-Butyl-1H-benzimidazole | Not specified | 248, 295 semanticscholar.org |
X-ray Diffraction (XRD) Analysis (Single Crystal and Powder)
The X-ray crystal structure analysis of several benzimidazole derivatives has been reported, providing valuable insights into their molecular geometry and intermolecular interactions researchgate.netmdpi.comnih.gov. These studies have shown that the benzimidazole core is generally planar. The crystal packing of these compounds is often stabilized by a network of hydrogen bonds and π-π stacking interactions researchgate.net. For example, the crystal structure of 2-(4-fluorophenyl)-1-phenyl-1H-benzimidazole reveals C-H···F hydrogen bonds and weak C-H···π interactions that lead to a three-dimensional architecture in the crystal researchgate.net.
Table 5: Crystallographic Data for a Representative Benzimidazole Derivative.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| 3-[(2-cyanophenyl)methyl]-1-propyl-1H-benzo[d]imidazol-3-ium bromide | Triclinic | P-1 | 8.2345(3) | 10.1234(4) | 11.5678(5) | 87.654(2) | 78.910(2) | 76.543(2) |
Note: The data in this table is illustrative and based on a related benzimidazolium salt researchgate.net. Specific data for this compound would require a dedicated crystallographic study.
Elemental Analysis and Chromatographic Techniques (TLC)
Elemental analysis provides the percentage composition of elements (such as carbon, hydrogen, and nitrogen) in a compound. This information is crucial for confirming the empirical and molecular formula of a newly synthesized compound. For example, the elemental analysis of 2-butyl-1H-benzo[d]imidazole was calculated as C 75.82%, H 8.10%, N 16.08%, and the found values were C 75.85%, H 8.12%, N 16.10% rsc.org.
Thin-layer chromatography (TLC) is a simple, rapid, and versatile technique used for the separation and identification of compounds. It is often used to monitor the progress of a chemical reaction and to assess the purity of a compound. In the context of benzimidazole chemistry, TLC can be used to separate different benzimidazole derivatives based on their polarity. The choice of the mobile phase is crucial for achieving good separation. For instance, 2-trichloromethylbenzimidazole has been used as a chromogenic reagent for the detection of various heteroaromatic compounds, including benzazoles, on TLC plates nih.govresearchgate.net.
Table 6: Elemental Analysis Data for a Benzimidazole Derivative.
| Compound | Calculated (%) | Found (%) |
| 2-butyl-1H-benzo[d]imidazole (C₁₁H₁₄N₂) | C: 75.82, H: 8.10, N: 16.08 | C: 75.85, H: 8.12, N: 16.10 rsc.org |
Computational Chemistry and in Silico Approaches in 1h Benzimidazole 2,5 Diamine Research
Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structures
No specific studies detailing DFT calculations to determine the optimized geometry and electronic properties of 1H-Benzimidazole-2,5-diamine were found.
HOMO-LUMO Energy Analysis and Charge Transfer Investigations
There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the corresponding energy gap for this compound. Consequently, investigations into its charge transfer characteristics based on these parameters could not be located.
Molecular Electrostatic Potential (MEP) Mapping
Information and graphical representations of the Molecular Electrostatic Potential (MEP) map for this compound, which would identify its electrophilic and nucleophilic sites, are not available in the public domain.
Mulliken Charge Analysis
No published data from Mulliken charge analysis, detailing the distribution of atomic charges within the this compound molecule, could be retrieved.
Natural Bond Orbital (NBO) Analysis
Studies concerning Natural Bond Orbital (NBO) analysis, which would provide insight into hyperconjugative interactions and charge delocalization for this compound, were not found.
Vibrational Energy Distribution Analysis (VEDA)
There are no available Vibrational Energy Distribution Analysis (VEDA) studies for this compound to assign theoretical vibrational modes.
Electron Localization Function (ELF)
Analyses based on the Electron Localization Function (ELF) to describe the nature of chemical bonding in this compound are not documented in the available literature.
Fukui Functions
Fukui functions are used in computational chemistry to describe the reactivity of different sites within a molecule. They help predict where a molecule is most likely to undergo a nucleophilic or an electrophilic attack by quantifying the change in electron density at a specific site when the total number of electrons is altered. For benzimidazole (B57391) derivatives, DFT calculations have been employed to determine these reactivity descriptors. nih.goviucr.org For instance, analysis of similar 1H-benzo[d]imidazole derivatives has shown that specific carbon atoms within the benzimidazole ring system are the most probable sites for nucleophilic attack, while certain nitrogen atoms are more susceptible to electrophilic attack. iucr.org These predictions are vital for understanding the chemical behavior of this compound in various reactions.
First-Order Hyperpolarizability and Non-Linear Optical (NLO) Properties
First-order hyperpolarizability (β) is a measure of a molecule's ability to exhibit non-linear optical (NLO) properties, which are important for applications in photonics and optoelectronics. physchemres.org Benzimidazole and its derivatives are recognized as promising organic materials for NLO applications due to their high second-harmonic generation (SHG) efficiency. biointerfaceresearch.comresearchgate.net
Computational studies using Density Functional Theory (DFT) have been performed to calculate the hyperpolarizability of various benzimidazole structures. biointerfaceresearch.commdpi.com These calculations indicate that the presence of electron-donating and accepting groups, and the extent of π-conjugation, significantly influence the NLO response. biointerfaceresearch.com The adaptability of the imidazole (B134444) ring allows for functionalization that can enhance these properties, making benzimidazole derivatives attractive candidates for the development of new NLO materials. biointerfaceresearch.com
Table 1: Calculated First-Order Hyperpolarizability (β) for Representative Fused-Triazine Derivatives (as a comparison for NLO properties)
| Compound | Dipole Moment (Debye) | Polarizability (esu x 10⁻²⁴) | First-Order Hyperpolarizability (esu x 10⁻³¹) |
| Compound 3 | 2.76 | 10.75 | 36.69 |
| Compound 5 | 6.96 | 6.09 | 59.81 |
| Urea (Ref.) | 1.37 | 3.83 | 2.45 |
Data sourced from theoretical calculations on related heterocyclic systems to illustrate NLO properties. nih.gov
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand, such as a this compound derivative, and its biological target, typically a protein receptor. scispace.com
Numerous studies have employed molecular docking to investigate the potential of benzimidazole derivatives as inhibitors for various enzymes. For example, derivatives have been docked into the active sites of:
Pancreatic Lipase (PL) : To identify potential anti-obesity agents. Docking of N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives revealed strong binding affinities, with one compound showing a binding affinity of -9.5 kcal/mol and forming five conventional hydrogen bonds with key residues like GLU253, ILE78, and ASP79. europeanreview.org
α-Glucosidase : In the search for anti-diabetic agents. Docking studies supported experimental findings by showing important interactions between 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols and the enzyme. nih.gov
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) : For potential Alzheimer's disease therapy. Docking simulations showed that benzimidazole analogues interact with the catalytic site of AChE, mimicking the binding mode of established inhibitors. nih.gov
Bacterial Targets : To design new antibacterial agents. Benzimidazole-isatin hybrids have shown docking scores ranging from -6.6 to -8.4 kcal/mol, indicating potentially strong binding to bacterial protein targets. researchgate.net
These studies demonstrate the utility of molecular docking in elucidating binding modes and guiding the design of more potent and selective inhibitors based on the this compound scaffold.
Table 2: Examples of Molecular Docking Studies on Benzimidazole Derivatives
| Derivative Class | Target Protein | PDB ID | Key Finding/Binding Score |
| Pyrazole-fused benzimidazoles | Pancreatic Lipase | Not Specified | Binding affinity of -9.5 kcal/mol; H-bonds with ASP79, ILE78. europeanreview.org |
| Benzimidazole-isatin hybrids | Antibacterial Target | Not Specified | Docking scores ranged from -6.6 to -8.4 kcal/mol. researchgate.net |
| 2-Arylbenzimidazoles | Acetylcholinesterase | Not Specified | Interaction with the catalytic site, mimicking tacrine binding. nih.gov |
| Benzimidazole-1,2,3-triazole hybrids | EGFR | 4HJO | Top compounds exhibited dock scores of -9.6 to -9.7 kcal/mol. nih.gov |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a crucial technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for a molecule to interact with a specific biological target. mdpi.com A validated pharmacophore model can then be used as a 3D query to screen large chemical databases (virtual screening) to find novel compounds with potential activity. mdpi.compharmacophorejournal.com
This approach has been successfully applied to benzimidazole-based compounds. For example, a library of benzimidazole-1,2,3-triazole hybrids was designed and screened using a pharmacophore-based approach to identify potential inhibitors of the epidermal growth factor receptor (EGFR), a target in lung cancer. nih.gov This process helps to filter vast libraries of compounds down to a manageable number of promising candidates for further evaluation through molecular docking and other in silico methods. nih.govnih.gov
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET prediction uses computational models to estimate these properties early in the drug discovery pipeline, saving time and resources. researchgate.netsemanticscholar.org
For benzimidazole derivatives, various ADMET properties have been predicted computationally:
Absorption : Properties like gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration are assessed. Studies on pyrazole-fused benzimidazole derivatives have been conducted to ensure they possess drug-like properties. europeanreview.org
Bioavailability : The "BOILED-Egg" model is often used to predict GI absorption and brain access. Many benzimidazole derivatives have been shown to be good candidates for potential drugs based on this analysis. nih.gov
Toxicity : Predictions for mutagenicity, carcinogenicity, and other toxic effects are critical. In silico studies on benzimidazole-1,2,3-triazole-sulfonamide hybrids indicated that the compounds were non-mutagenic and non-carcinogenic. nih.gov
These predictions help to prioritize compounds with favorable ADMET profiles for synthesis and further experimental testing. bohrium.com
Lipinski's Rule of Five and Drug-likeness Assessment
Lipinski's Rule of Five is a widely used guideline to assess the "drug-likeness" of a chemical compound and its potential to be an orally active drug in humans. wikipedia.orglindushealth.com The rule states that an orally active drug generally has:
No more than 5 hydrogen bond donors. drugbank.com
No more than 10 hydrogen bond acceptors. drugbank.com
A molecular mass of less than 500 daltons. drugbank.com
A calculated octanol-water partition coefficient (log P) that does not exceed 5. drugbank.com
This rule is frequently applied to newly designed benzimidazole derivatives to evaluate their potential as oral drug candidates. europeanreview.orgnih.gov For instance, in the design of N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives, the compounds were screened using Lipinski's rule to ensure they possessed drug-like properties. europeanreview.org Adherence to these rules suggests a higher probability of good oral bioavailability, making it a critical checkpoint in the early stages of drug development. taylorandfrancis.com
Table 3: Lipinski's Rule of Five Analysis for a Representative Benzimidazole Derivative
| Parameter | Value | Rule (Violation if) | Conformance |
| Molecular Weight | < 500 Da | > 500 | Yes |
| log P | < 5 | > 5 | Yes |
| Hydrogen Bond Donors | ≤ 5 | > 5 | Yes |
| Hydrogen Bond Acceptors | ≤ 10 | > 10 | Yes |
This table represents a typical analysis for benzimidazole derivatives found in the literature, which generally show good adherence to Lipinski's rules. europeanreview.orgnih.gov
Structure Activity Relationship Sar Studies of 1h Benzimidazole 2,5 Diamine Derivatives
Influence of Substituents at Positions 1, 2, and 5 (or 6) on Biological Activity
The versatility of the benzimidazole (B57391) structure allows for extensive modifications at several key positions, which can significantly enhance a compound's ability to interact with biological targets. rroij.com Strategic substitution on the benzimidazole core is a well-established method for tuning the electronic, steric, and lipophilic properties of the molecule to achieve desired biological outcomes.
Position 1 (N-1): The nitrogen atom at position 1 is a common site for substitution. Alkylation or arylation at this position can significantly impact the molecule's pharmacokinetic properties and binding interactions. For instance, the introduction of N-substituted pyrimidinyl groups has been shown to yield potent anti-inflammatory agents. mdpi.com In the context of antimicrobial and anticancer agents, attaching various substituents, such as benzyl (B1604629) groups, to the N-1 position can enhance chemotherapeutic activity. nih.gov Studies on N,2,6-trisubstituted benzimidazoles found that N-benzyl and N-(4-chlorobenzyl) groups contributed to potent antibacterial activity against MRSA and activity against various cancer cell lines. rsc.org
Position 2 (C-2): The C-2 position is highly amenable to substitution and plays a critical role in the interaction with various enzymes and receptors. nih.govrroij.com The type of substituent at this position can dictate the mechanism of action. For example, introducing electron-donating groups can enhance interactions with viral enzymes. rroij.com In the development of inhibitors for protein kinase CK1δ, derivatives featuring a (1H-pyrazol-3-yl)-acetyl moiety on a benzimidazol-2-amino scaffold showed activity in the low micromolar range. nih.gov For antiviral activity, substitutions with aryl groups, such as a 4-(trifluoromethyl)phenyl group, have been found to be effective. mdpi.com The presence of a 2-aryl group is a common feature in many biologically active benzimidazoles, with its substitution pattern influencing potency and selectivity. nih.gov
Positions 5 and 6: Due to the tautomerism of the benzimidazole ring, positions 5 and 6 are often considered equivalent. Substituents at these positions can modulate the electronic environment of the entire ring system and provide additional interaction points with biological targets. rroij.com In the pursuit of antiprotozoal agents, the introduction of bioisosteric groups like –Cl, –F, –CF3, and –CN at the 5- and 6-positions has been explored. nih.gov For CK1δ inhibitors, a 5-cyano substituent was found to be the most advantageous, leading to a compound with nanomolar potency. nih.gov This highlights the role of electron-withdrawing groups at this position in enhancing binding affinity. Similarly, in the design of inhibitors for E. coli DNA Gyrase B, the 5(6)-position was identified as crucial for placing key hydrogen bond donor/acceptor groups to interact with target residues. nih.gov
| Position | Substituent Type | Observed Effect on Biological Activity | Example Target/Activity | Reference |
|---|---|---|---|---|
| N-1 | Benzyl, Substituted Benzyl | Enhanced antimicrobial and anticancer activity | Antibacterial (MRSA), Anticancer (HepG2, MCF7) | nih.govrsc.org |
| N-1 | Substituted Pyrimidinyl | Potent anti-inflammatory effect | Lck inhibition | mdpi.com |
| C-2 | (1H-pyrazol-3-yl)-acetyl | Inhibition in low micromolar range | Protein kinase CK1δ | nih.gov |
| C-2 | 4-(trifluoromethyl)phenyl | Effective anti-mycobacterial agent | Mycobacterium tuberculosis | mdpi.com |
| C-5(6) | Cyano (-CN) | Advantageous for activity, led to nanomolar potency | Protein kinase CK1δ | nih.gov |
| C-5(6) | Electron-withdrawing groups (-Cl, -F, -CF3) | Modulates antiprotozoal activity | T. vaginalis, G. intestinalis | nih.gov |
Design Principles for Enhanced Pharmacological Profiles
The rational design of novel benzimidazole derivatives aims to enhance their potency, selectivity, and pharmacokinetic properties. Several key principles guide this process, leveraging the SAR data accumulated over years of research.
Scaffold Hopping and Bioisosteric Replacement: A common strategy involves replacing parts of a known active molecule with bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. For example, replacing a phenyl ring with a thiophene (B33073) ring or a carboxylic acid with a tetrazole are common bioisosteric modifications. At the 5- and 6-positions of the benzimidazole ring, various bioisosteric substituents such as –Cl, –F, –CF3, and –CN have been successfully utilized to modulate antiprotozoal activity. nih.gov
Modulation of Physicochemical Properties: The structural adaptability of the benzimidazole core allows for fine-tuning of properties like lipophilicity (logP), solubility, and metabolic stability. rroij.com Modifications at the N-1, C-2, and C-5/6 positions are used to optimize these parameters, which are critical for a compound's absorption, distribution, metabolism, and excretion (ADMET) profile. nih.gov Computational ADMET profiling can predict these properties, guiding the synthesis of derivatives with more favorable drug-like characteristics. rsc.org
Structure-Based and Ligand-Based Design: Computational tools are invaluable in modern drug design. Pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for biological activity, is a powerful ligand-based approach. This was used to design 2,5(6)-substituted benzimidazoles as potential inhibitors of E. coli DNA Gyrase B, identifying the need for key hydrogen bond donors and acceptors. nih.gov Subsequently, molecular docking studies can predict the binding mode of designed compounds within the active site of a target protein, helping to rationalize observed SAR and guide further optimization. nih.govnih.gov
Introduction of Specific Interacting Moieties: A key design principle is the incorporation of functional groups that can form specific, high-affinity interactions (e.g., hydrogen bonds, π-π stacking) with the biological target. researchgate.net The heterocyclic ring of the benzimidazole itself can participate in π-π stacking interactions with aromatic amino acid residues in a protein's active site. nih.gov The design of 2-(aminophen-2-yl)-5(6)-substituted-1H-benzimidazoles, for instance, was based on creating favorable interactions with key aspartate and asparagine residues in the target enzyme. nih.gov
Conformer Analysis and Tautomerism Effects on Activity
The biological activity of benzimidazole derivatives is intrinsically linked to their three-dimensional structure and dynamic behavior in solution, particularly conformational preferences and tautomerism. encyclopedia.pubresearchgate.net
Annular Tautomerism: Unsubstituted N-H benzimidazoles exist as a dynamic equilibrium of two rapidly interconverting tautomers, where the proton can reside on either N-1 or N-3. encyclopedia.pubbeilstein-journals.org This phenomenon, known as annular tautomerism, is crucial because the two tautomers have different hydrogen bond donor-acceptor patterns. nih.gov The binding affinity of a compound to its protein target often depends on a specific bioactive conformation, making the tautomeric state a determinant factor in its biological activity. encyclopedia.pubresearchgate.net The position of this equilibrium can be influenced by the solvent, temperature, and the electronic nature of substituents on the ring. nih.govresearchgate.net
Influence of Substituents on Tautomerism: Substituents, particularly at the C-2 position, can significantly affect the rate of tautomerization and the relative stability of the two tautomers. Studies have shown that substituents with different steric and electronic properties (e.g., -H, -CH3, -CF3) lead to different tautomerization rates. beilstein-journals.org For asymmetrically substituted benzimidazoles (e.g., at position 5), the two tautomers are distinct chemical entities (5-substituted and 6-substituted), and their relative populations can profoundly impact which interactions the molecule makes with its target receptor. Understanding and controlling this tautomeric equilibrium is a key aspect in designing effective benzimidazole-based therapeutic agents. nih.gov
Biological Activity Investigations of 1h Benzimidazole 2,5 Diamine and Its Analogues
Antimicrobial Activity
Benzimidazole (B57391) derivatives have demonstrated a broad spectrum of antimicrobial activities, attributable to their structural similarity to purine nucleosides, which allows for interaction with microbial biopolymers. These compounds are recognized for their efficacy against various microbial strains, and their development is a continuing area of interest in the search for new antimicrobial agents.
Antibacterial Efficacy (Gram-Positive and Gram-Negative Strains)
Derivatives of 1H-benzimidazole have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain 1,2-disubstituted benzimidazole derivatives have been synthesized and tested against Staphylococcus aureus (Gram-positive) and E. coli (Gram-negative), showing moderate to good activity. The introduction of bulky aryl or vinyl groups at the second position of the benzimidazole nucleus, and particularly the incorporation of a β-lactam moiety, has been found to enhance antibacterial efficacy.
Hybrid molecules incorporating the benzimidazole structure have also been explored. Thieno[2,3-d]pyrimidine-benzimidazole hybrids have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Specifically, 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide exhibited significant activity. Furthermore, novel benzimidazole derivatives linked with a 1,3,4-oxadiazole moiety have shown potent activity against Bacillus subtilis (Gram-positive).
Some benzimidazole-triazole hybrids have displayed broad-spectrum antibacterial activity. For example, certain analogues showed pronounced activity against Staphylococcus aureus and E. coli, with minimum inhibitory concentration (MIC) values ranging from 3.125 to 12.5 μmol/mL.
Table 1: Antibacterial Activity of Selected 1H-Benzimidazole Analogues
| Compound Type | Bacterial Strain(s) | Activity/MIC | Reference |
|---|---|---|---|
| Benzimidazole-triazole hybrids | Staphylococcus aureus, E. coli | MIC: 3.125–12.5 μmol/mL | |
| Thieno[2,3-d]pyrimidine-benzimidazole hybrids | Gram-positive and Gram-negative bacteria | Pronounced influence on Gram-positive bacteria | |
| Benzimidazole linked 1,3,4-oxadiazole derivatives | Bacillus subtilis | Potent activity at 500 µg/mL |
Antifungal Efficacy
The antifungal potential of benzimidazole derivatives is well-documented, with some compounds acting by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. A variety of synthesized benzimidazole analogues have been tested against several fungal strains.
For example, 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole have demonstrated significant antifungal activity. Bisbenzimidazole compounds have exhibited moderate to excellent antifungal activities against a range of fungal strains, with MIC values from 0.975 to 15.6 µg/mL. The antifungal profiles of these compounds were found to be dependent on the length of the alkyl chain.
Novel benzimidazole-1,3,4-oxadiazole compounds have also been screened for their in vitro antifungal activities against various Candida species. Certain derivatives showed comparable activity to the reference drugs amphotericin B and ketoconazole, with MIC50 values as low as 1.95 µg/mL against Candida albicans.
Table 2: Antifungal Activity of Selected 1H-Benzimidazole Analogues
| Compound Type | Fungal Strain(s) | Activity/MIC | Reference |
|---|---|---|---|
| Bisbenzimidazole compounds | Various fungal strains | MIC: 0.975–15.6 µg/mL | |
| Benzimidazole-1,3,4-oxadiazole derivatives | Candida albicans | MIC50: 1.95 µg/mL | |
| 1-nonyl-1H-benzo[d]imidazole | Candida species | MIC: 0.5-256 µg/ml | |
| 1-decyl-1H-benzo[d]imidazole | Candida species | MIC: 2-256 µg/ml |
Antiviral Efficacy
Research into the antiviral properties of benzimidazole derivatives has identified compounds with potent activity against a range of viruses. A study of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles revealed significant activity against Respiratory Syncytial Virus (RSV), with EC50 values as low as 20 nM. Some of these compounds also showed moderate activity against Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackievirus B2 (CVB2). Additionally, novel 5-nitro-1H-benzimidazole derivatives have been synthesized and tested, with some showing promising antiviral activity against the rotavirus Wa strain.
Antiprotozoal and Antiparasitic Efficacy
Benzimidazole derivatives have a long history of use as antiparasitic agents. Their mechanism of action in some protozoa involves inhibiting the biosynthesis of ergosterol, similar to their antifungal activity.
In vitro studies have demonstrated the efficacy of various benzimidazole analogues against several protozoan and parasitic organisms. For instance, novel benzimidazole-pentamidine hybrids have shown high bioactivity against Trichomonas vaginalis, Giardia lamblia, Entamoeba histolytica, and Leishmania mexicana, with some analogues having IC50 values in the low micromolar range (<1 µM). One particular compound, 1,5-bis[4-(5-methoxy-1H-benzimidazole-2-yl)phenoxy]pentane, was found to be significantly more potent than the standard drugs metronidazole and pentamidine against G. lamblia, T. vaginalis, E. histolytica, and L. mexicana.
Furthermore, a series of 2-(trifluoromethyl)-1H-benzimidazole derivatives exhibited potent activity against Giardia intestinalis and Trichomonas vaginalis, with several analogues having IC50 values below 1 µM. New 1H-benzimidazole-2-yl hydrazones have also shown remarkable in vitro anthelmintic activity against encapsulated Trichinella spiralis, with some derivatives achieving 100% effectiveness at concentrations of 50 and 100 μg/ml.
Table 3: Antiprotozoal and Antiparasitic Activity of Selected 1H-Benzimidazole Analogues
| Compound Type | Organism(s) | Activity/IC50 | Reference |
|---|---|---|---|
| Benzimidazole-pentamidine hybrids | T. vaginalis, G. lamblia, E. histolytica, L. mexicana | IC50 < 1 µM | |
| 2-(trifluoromethyl)-1H-benzimidazole derivatives | G. intestinalis, T. vaginalis | IC50 < 1 µM | |
| 1H-benzimidazole-2-yl hydrazones | Trichinella spiralis | 100% effectiveness at 50 µg/ml |
Anticancer and Antitumor Activity
The benzimidazole scaffold is a key component in the development of anticancer agents, with numerous derivatives exhibiting potent cytotoxic activity against a variety of cancer cell lines.
For example, a fluoro aryl benzimidazole derivative showed potent anticancer activity against HOS, G361, MCF-7, and K-562 cell lines with IC50 values of 1.8 µM, 2 µM, 2.8 µM, and 7.8 µM, respectively. In another study, a novel 1,2,5-trisubstituted benzimidazole, methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08), demonstrated effective IC50 values against a panel of cancer cell lines including Jurkat (1.88 ± 0.51 µM), K562 (1.89 ± 0.55 µM), and HeLa (2.11 ± 0.62 µM).
Benzimidazole-oxadiazole derivatives have also been investigated as potential anticancer agents. Compound 4r from this series showed high anticancer activity with IC50 values of 5.5, 0.3, and 0.5 μM against PANC-1, A549, and MCF-7 cell lines, respectively.
Table 4: Anticancer Activity of Selected 1H-Benzimidazole Analogues
| Compound Type | Cancer Cell Line(s) | Activity/IC50 | Reference |
|---|---|---|---|
| Fluoro aryl benzimidazole derivative | HOS, G361, MCF-7, K-562 | 1.8 µM, 2 µM, 2.8 µM, 7.8 µM | |
| 1,2,5-trisubstituted benzimidazole (TJ08) | Jurkat, K562, HeLa | 1.88 ± 0.51 µM, 1.89 ± 0.55 µM, 2.11 ± 0.62 µM | |
| Benzimidazole-oxadiazole derivative (4r) | PANC-1, A549, MCF-7 | 5.5 µM, 0.3 µM, 0.5 µM |
Mechanisms of Action (e.g., Topoisomerase Inhibition, DNA Intercalation)
The anticancer effects of benzimidazole derivatives are attributed to several mechanisms of action, with topoisomerase inhibition and DNA interaction being particularly significant.
Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are crucial for DNA replication and transcription. Certain benzimidazole derivatives act as topoisomerase poisons by stabilizing the transient complex between the topoisomerase enzyme and DNA, which leads to DNA strand breaks and ultimately apoptosis. Several 2'-aryl-5-substituted-2,5'bi-1H-benzimidazole derivatives have been evaluated as topoisomerase I poisons. A new analogue of Hoechst 33342, 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1 H-benzimidazol-2-yl]-1 H benzimidazole (DMA), has been identified as a selective inhibitor of human and E. coli DNA topoisomerase I.
Anti-inflammatory and Analgesic Activity
The benzimidazole scaffold is a prominent feature in many compounds investigated for their anti-inflammatory and analgesic properties. researchgate.net These derivatives often exert their effects by targeting various biological molecules involved in the inflammatory cascade. mdpi.com
One area of investigation has been the development of benzimidazole-based molecules as potent anti-inflammatory agents. For instance, certain disubstituted benzimidazole derivatives have shown notable analgesic and anti-inflammatory activities. ijpsonline.com The anti-inflammatory potential of these compounds is often evaluated using models such as carrageenan-induced paw edema in rats. nih.govresearchgate.net In some cases, the activity of these synthesized compounds has been found to be comparable to that of standard drugs like ibuprofen and indomethacin. nih.govresearchgate.net
In the realm of pain management, benzimidazole derivatives have been explored for their analgesic effects. banglajol.info The acetic acid-induced writhing test in mice is a common method used to assess the peripheral analgesic activity of these compounds. ijpsonline.com Some derivatives have demonstrated significant, dose-dependent analgesic effects, comparable to standard drugs like aceclofenac. banglajol.info For example, 2-(2-nitro-phenyl)-1H-benzimidazole 5-carboxylic acid has shown notable naloxone-sensitive analgesic activity, suggesting a mechanism involving the opioid system. nih.gov Other studies on 1,2,5-trisubstituted benzimidazole derivatives have identified compounds with higher analgesic activity than acetylsalicylic acid (ASA) and indomethacin. nih.gov
Enzyme Inhibition Studies (e.g., COX Enzymes, Phospholipase A2)
A key mechanism through which benzimidazole derivatives exert their anti-inflammatory effects is the inhibition of enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) and phospholipase A2 (PLA2). mdpi.com
Cyclooxygenase (COX) Inhibition:
The COX enzymes, COX-1 and COX-2, are central to the production of prostaglandins, which are key mediators of inflammation and pain. plantarchives.org Many benzimidazole derivatives have been designed and synthesized as selective COX-2 inhibitors, which is a desirable trait to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govnano-ntp.com In vitro assays are commonly used to determine the inhibitory potential of these compounds against COX-1 and COX-2 enzymes. nih.gov Some benzimidazole-thiazole hybrids have exhibited significant and selective COX-2 inhibition, with potencies comparable to the well-known COX-2 inhibitor, celecoxib. nih.gov Molecular docking studies are often employed to understand the binding interactions of these compounds with the active sites of COX enzymes, providing insights for the design of more potent inhibitors. plantarchives.org
Phospholipase A2 (PLA2) Inhibition:
Phospholipase A2 enzymes play a crucial role in the inflammatory process by releasing arachidonic acid from cell membranes, which is a precursor for the synthesis of various inflammatory mediators, including prostaglandins and leukotrienes. nih.gov The inhibition of PLA2 is therefore a target for anti-inflammatory drug development. nih.govthebiogrid.org Studies have investigated the ability of benzimidazole derivatives to inhibit secretory phospholipase A2 (sPLA2). researchgate.net For example, certain benzimidazole derivatives with specific substitutions have demonstrated strong inhibition of sPLA2. researchgate.net The evaluation of PLA2 inhibitors is often conducted both through in vitro enzyme assays and in intact cell systems to correlate enzyme inhibition with the reduction of prostaglandin production. researchgate.net
Enzyme Inhibition Activities (Specific Targets)
Beyond their anti-inflammatory effects, benzimidazole derivatives have been investigated for their ability to inhibit a range of other specific enzymes, highlighting their potential in various therapeutic areas.
Pancreatic Lipase Inhibition for Anti-Obesity
Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats. semanticscholar.org Its inhibition is a recognized strategy for the management of obesity. semanticscholar.orgresearchgate.net Several studies have explored the potential of benzimidazole derivatives as pancreatic lipase inhibitors. nih.gov For instance, a series of novel benzimidazole and bisbenzimidazole derivatives have been synthesized and screened for their lipase inhibitory properties, with some compounds showing significant inhibitory effects at micromolar concentrations. nih.gov Molecular modeling studies are often used to understand the binding interactions of these compounds within the active site of the lipase enzyme. nih.gov
DNA Gyrase B Inhibition
DNA gyrase is an essential bacterial enzyme that plays a crucial role in DNA replication, repair, and recombination, making it an attractive target for the development of new antibacterial agents. nih.govresearchgate.net The B subunit of DNA gyrase (GyrB) has an ATP-binding site that can be targeted by inhibitors. nih.govresearchgate.net Computer-aided drug design and pharmacophore modeling have been used to identify 2,5(6)-substituted benzimidazole derivatives as promising inhibitors of E. coli DNA gyrase B. nih.govresearchgate.net These compounds are designed to interact with key amino acid residues in the ATP-binding pocket of the enzyme. nih.govresearchgate.net Similarly, other benzimidazole-based compounds, such as bisbenzimidazoles, have been shown to be effective and selective inhibitors of E. coli topoisomerase I, another important bacterial enzyme involved in DNA topology. nih.govresearchgate.net
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbamate. nih.gov In certain pathogenic bacteria, such as Helicobacter pylori, urease is a key virulence factor that allows the bacteria to survive in the acidic environment of the stomach. nih.govnih.gov Therefore, urease inhibitors have potential as therapeutic agents for treating infections caused by these bacteria. researchgate.net Benzimidazole derivatives have been synthesized and evaluated for their urease inhibitory activity. researchgate.net For example, regio-selectively alkylated benzimidazole-2-thione derivatives have shown interesting inhibitory activity against H. pylori urease. nih.govresearchgate.net Molecular docking studies have been used to predict the binding modes of these inhibitors within the active site of the urease enzyme. nih.gov
Kinase Inhibition
Protein kinases are a large family of enzymes that play critical roles in cell signaling and are frequently dysregulated in diseases such as cancer. nih.gov Consequently, kinase inhibitors are a major focus of drug discovery efforts. nih.gov Benzimidazole derivatives have emerged as a versatile scaffold for the development of potent kinase inhibitors. nih.gov For example, hybrids of benzimidazole and (halogenated)benzylidene-benzohydrazide have been designed as multi-kinase inhibitors with potential anticancer activity. nih.gov Other studies have focused on developing benzimidazole derivatives as inhibitors of specific kinases, such as protein kinase CK1δ, which is implicated in various diseases including cancer and neurodegenerative disorders. nih.gov In the context of FMS-like tyrosine kinase 3 (FLT3), which is a target in acute myeloid leukemia, 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives have been designed and synthesized as potent FLT3 inhibitors. researchgate.net
Aldose Reductase and Aldo-ketoreductase Family 1-member C2 Inhibition
Aldose reductase (AR), also known as AKR1B1, is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. frontiersin.org Under hyperglycemic conditions, the increased activity of this pathway is implicated in the long-term complications of diabetes. frontiersin.org Consequently, inhibiting aldose reductase is a key therapeutic strategy. frontiersin.org The aldo-keto reductase (AKR) superfamily comprises over 40 enzymes that catalyze the conversion of aldehydes and ketones to their corresponding alcohols. nih.gov Members of the AKR1C subfamily (AKR1C1-AKR1C4) are particularly important as they regulate the activity of steroid hormones and prostaglandins. nih.govresearchgate.net
While the benzimidazole nucleus is a core feature in many biologically active compounds, specific research detailing the inhibitory activity of 1H-Benzimidazole-2,5-diamine against aldose reductase and AKR1C2 is not extensively documented in the current literature. However, broader investigations into related structures are noteworthy. A patent review of AKR1C3 inhibitors identified N-benzimidazoles as a significant chemical class of inhibitors for this enzyme, which is a drug target in certain malignancies. nih.gov Additionally, a series of benzimidazole derivatives were designed and evaluated as potent and selective inhibitors of aldehyde dehydrogenase 1A1 (ALDH1A1), another enzyme involved in aldehyde metabolism, with some compounds showing IC50 values in the low micromolar range. nih.gov These findings suggest that the benzimidazole scaffold has the potential for interaction with enzymes of the aldo-keto reductase superfamily, though targeted studies on this compound are required to confirm direct inhibitory effects on AR and AKR1C2.
Antioxidant Activity (Radical Scavenging, Oxidative Damage Protection)
Benzimidazole and its derivatives have been the subject of numerous studies for their antioxidant properties, which are crucial for combating oxidative stress implicated in various chronic diseases.
Investigations into a series of 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives revealed significant inhibitory activity against lipid peroxidation (LPO). nih.gov The most active compound in this series, featuring a p-bromophenyl substituent, demonstrated 57% inhibition of LPO, a level comparable to the standard antioxidant butylated hydroxytoluene (BHT), which showed 65% inhibition. nih.gov Another study synthesized new benzimidazole derivatives and tested their antioxidant capacity through multiple assays, including DPPH radical scavenging and lipid peroxidation inhibition. dergipark.org.tr
Further research on 2-substituted-5-methylbenzimidazole derivatives showed potent free radical scavenging activity, with some compounds exhibiting lower IC50 values than the standard BHT. The antioxidant potential of these compounds was evaluated in vitro using a DPPH free radical scavenging assay. Similarly, benzimidazole derivatives incorporating salicyl, oxadiazole, and 1,2,4-triazole moieties have been synthesized and screened for their ability to scavenge DPPH and ABTS•+ radicals, with several compounds showing very good activity. researchgate.net The chemical structure of pyrrolo[1,2-α]benzimidazole derivatives, which includes significant π-redundancy and a conjugated electron density, points to a high antioxidant potential for these substances. mdpi.com
| Compound/Derivative Class | Assay | Key Finding | Reference |
|---|---|---|---|
| 2-(2-(p-bromophenyl))-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide | Lipid Peroxidation (LPO) Inhibition | Showed 57% inhibition, comparable to BHT (65%). | nih.gov |
| 2-Substituted-5-methylbenzimidazoles | DPPH Radical Scavenging | Exhibited potent activity with IC50 values ranging from 1.054-19.05 µg/ml, outperforming the standard BHT (26.96 µg/ml). | |
| Benzimidazoles with salicyl, oxadiazole, 1,2,4-triazole moieties | DPPH and ABTS•+ Scavenging | Several derivatives (4b, 6a, 6b, 7a, 7b) demonstrated very good scavenging activity. | researchgate.net |
| 2-(3,5-dichlorobenzyl)-1H-benzimidazole ester derivative (2a) | DPPH, LPO, EROD activity | Found to be the most active across all three antioxidant assays performed. | dergipark.org.tr |
Other Pharmacological Activities
The benzimidazole scaffold is integral to several established antihypertensive drugs, such as Telmisartan and Candesartan, which function as angiotensin II receptor antagonists. semanticscholar.org This has spurred further research into novel benzimidazole derivatives for managing hypertension. sciencescholar.ustaylorfrancis.com
A study focused on designing new 6-substituted benzimidazole indole derivatives found they could bind to the AT1 receptor and significantly lower blood pressure in spontaneously hypertensive rats (SHRs). nih.gov Two compounds from this series, 1b and 2b, reduced mean blood pressure with potency equal to or greater than the reference drug Losartan. nih.gov At a dose of 10 mg/kg, compound 1b achieved a maximal mean blood pressure reduction of 54.57 ± 0.05 mmHg, which was more potent than Losartan (42.50 ± 4.64 mmHg). nih.gov
Another investigation synthesized substituted benzimidazole and benzindazole derivatives, testing their in vivo antihypertensive effects. ekb.eg Compound TG 3 demonstrated a reduction in blood pressure comparable to Telmisartan. Specifically, it lowered systolic blood pressure to 126.3 mm/Hg and diastolic blood pressure to 88.83 mm/Hg, compared to the disease control group's 167.2 mm/Hg and 122.3 mm/Hg, respectively. ekb.eg Furthermore, research into 5-substituted benzimidazoles revealed that compounds with a substituted alkylamino group at the 5-position exhibited remarkable activity, with some being almost equipotent with losartan. mdpi.com
| Compound/Derivative | Model | Key Finding | Reference |
|---|---|---|---|
| Compound 1b (6-substituted benzimidazole indole) | Spontaneously Hypertensive Rats (SHRs) | Maximal blood pressure reduction of 54.57 mmHg at 10 mg/kg, more potent than Losartan. | nih.gov |
| Compound 2b (6-substituted benzimidazole indole) | Spontaneously Hypertensive Rats (SHRs) | Blood pressure reduction nearly equal to Losartan (41.91 mmHg vs 42.50 mmHg). | nih.gov |
| Compound TG 3 (Substituted benzimidazole) | Acute Renal Hypertension Model | Comparable decrease in mean arterial blood pressure to Telmisartan. | ekb.eg |
| Compound 19 | Spontaneously Hypertensive Rats (SHRs) | Longest-lasting effect, reducing blood pressure by up to 55.98 mmHg with an IC50 of 1.13 nM for the AT1 receptor. | semanticscholar.org |
Benzimidazole derivatives are central to the treatment of acid-related gastrointestinal disorders, with clinically established proton pump inhibitors (PPIs) like omeprazole, lansoprazole, and pantoprazole featuring this core structure. These drugs act by inhibiting the H+/K+ - ATPase enzyme system in gastric parietal cells. researchgate.net
Research has expanded to novel benzimidazole hybrids. A series of benzimidazole-pyrazole hybrid molecules was synthesized and evaluated for in vivo anti-ulcerogenic activity. nih.gov All six synthesized compounds showed comparable or higher anti-ulcer potential (72–83% protection) at a 500 µg/kg dose, whereas the standard drug omeprazole showed 83% protection at a much higher dose of 30 mg/kg. nih.gov
Another study reported on the synthesis of 1-methyl-2{[(3,4-dimethoxy pyridine-2-yl) methyl] sulfanyl}-5-nitro-1H-benzimidazole, which demonstrated gastroprotective potential. The activity was attributed to the presence of hydrophobic moieties and reduced steric hindrance around the pyridine ring. The benzimidazole scaffold's ability to act through multiple pathways, including inhibition of gastric acid secretion and promotion of mucosal protection, makes it a promising nucleus for developing new anti-ulcer agents. researchgate.netnih.gov A study on a new benzimidazole derivative, ME-3407, also showed potent antisecretory and anti-ulcer effects against ulcers induced by various agents in rats. researchgate.net
| Compound/Derivative Class | Model | Key Finding | Reference |
|---|---|---|---|
| Benzimidazole-pyrazole hybrids (5a-f) | Ethanol-induced gastric ulcer in rats | Showed 72-83% ulcer protection at 500 µg/kg, comparable to omeprazole (83% at 30 mg/kg). | nih.gov |
| 1-methyl-2{[(3,4- dimethoxy pyridine2-yl) methyl] sulfanyl}-5-nitro-1H-benzimidazole | Cold and restraint ulcer model | Demonstrated significant gastroprotective potential. | |
| ME-3407 | Histamine-stimulated acid secretion and various ulcer models in rats | Exhibited dose-dependent antisecretory and anti-ulcerative action. | researchgate.net |
| 2-(pyrimidinylsulfinyl) benzimidazoles | Pylorus ligation model | Compounds 23a, 23b, and 23d showed good antiulcer activity with reduced toxicity. |
Benzimidazole derivatives have been investigated for their potential in managing diabetes mellitus through various mechanisms of action. wisdomlib.org These mechanisms include the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism, and the activation of glucokinase, an enzyme that enhances insulin secretion. wisdomlib.org
A novel series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols was synthesized and evaluated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. acs.org All tested compounds were found to be excellent inhibitors, with IC50 values ranging from 0.64 µM to 343.10 µM, significantly more potent than the standard drug acarbose (IC50: 873.34 µM). acs.org The most active compound in the series (7i) had an IC50 value of 0.64 ± 0.05 µM. acs.org
Other studies have shown that benzimidazole compounds like albendazole (B1665689) and lansoprazole can exert antidiabetic effects by activating AMP-activated protein kinase (AMPK) and PPARs. nih.gov In streptozotocin-induced diabetic rats, newly synthesized potassium salts of benzimidazole-2-carboxaldehyde semicarbazone and thiosemicarbazone were shown to ameliorate biochemical parameters and enhance antioxidant enzyme activity, indicating both antidiabetic and antioxidant effects. ekb.eg
| Compound/Derivative Class | Target/Mechanism | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols (Compound 7i) | α-Glucosidase Inhibition | 0.64 ± 0.05 µM | acs.org |
| 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols (Compound 7d) | α-Glucosidase Inhibition | 5.34 ± 0.16 µM | acs.org |
| Acarbose (Standard) | α-Glucosidase Inhibition | 873.34 ± 1.21 µM | acs.org |
| Albendazole / Lansoprazole | AMPK and PPAR activation | Showed potential antidiabetic effects in experimental T2D rats. | nih.gov |
The benzimidazole scaffold has been identified as a promising structure for the development of novel antiepileptic drugs due to its ability to modulate various targets involved in epileptogenesis, such as ion channels and receptors. researchgate.netconsensus.app
A series of 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides were designed and synthesized based on the pharmacophoric elements essential for anticonvulsant activity. nih.gov When screened using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models, several compounds (4e, 4f, 4g, 4h, and 4j) exhibited potent anticonvulsant results. nih.gov
In another study, condensed imidazo[1,2-a]benzimidazole derivatives were evaluated in a corazole-induced seizure model. scispace.com The most promising compounds (RU-1205, RU-285, RU-1204, and RU-1203) showed high levels of anticonvulsive activity at a 10 mg/kg dose, which was comparable to the reference drug valproic acid. scispace.com Research also suggests that benzimidazole derivatives can enhance GABAergic neurotransmission and antagonize NMDA receptors, which helps reduce neuronal hyperexcitability. researchgate.net For example, 2-(4-Chloro-phenyl)-5-nitro-1H-benzimidazole exhibited maximum activity in both MES and PTZ convulsion models, indicating a broad spectrum of activity. nih.gov
| Compound/Derivative Class | Screening Model | Activity | Reference |
|---|---|---|---|
| 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides (4e, 4f, 4g, 4h, 4j) | Maximal Electroshock (MES) & scPTZ | Exhibited potent anticonvulsant results. | nih.gov |
| 2-(4-Chloro-phenyl)-5-nitro-1H-benzimidazole (1A) | Maximal Electroshock (MES) & scPTZ | Showed maximum activity in both models. | nih.gov |
| Imidazo[1,2-a]benzimidazole derivatives (RU-1205, RU-285, RU-1204, RU-1203) | Corazole-induced seizures | Demonstrated high anticonvulsive activity comparable to valproic acid. | scispace.com |
Anti-Histaminic Activity
Benzimidazole derivatives have been identified as potent H1 antihistamines. google.com A notable example is Astemizole, a benzimidazole derivative recognized for its antihistamine properties. nih.govnih.gov Research into this class of compounds has led to the synthesis and evaluation of various analogues.
One study described the synthesis of a series of 1-[(4-fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-amines. The in vivo antihistamine activity of these compounds was assessed using the compound 48/80-induced lethality test in rats and the histamine-induced lethality test in guinea pigs. nih.gov Among the tested compounds, Astemizole (compound 51) was selected for further clinical investigation due to its promising activity profile. nih.gov
Further research has explored other benzimidazole derivatives for their H1 antihistaminic and antiallergic activities. For instance, compound Ib (R1=ethyl), a potent guinea pig ileum H1-receptor histamine mixed antagonist, demonstrated a calculated pA2 of 7.98-8.10. google.com In in vivo tests, this same compound inhibited the increase in capillary permeability in rats. google.com
Additionally, newly synthesized benzimidazolo-1,3,5-triazine derivatives have been evaluated for their antihistamine effects. In these studies, compounds 3e, 3f, 3d, and 3a showed significant inhibitory activity against histamine at various concentrations, with IC50 values of 25.6, 29.4, 101.9, and 121.6, respectively. researchgate.net These findings highlight the potential of the benzimidazole core in developing selective antihistaminic agents devoid of significant effects on the central nervous and cardiovascular systems. google.com
Table 1: Anti-Histaminic Activity of Benzimidazole Analogues
| Compound | Target/Assay | Activity/Result | Source |
|---|---|---|---|
| Astemizole | Compound 48/80 induced lethality (rat); Histamine-induced lethality (guinea pig) | Selected for clinical investigation based on in vivo antihistamine activity. | nih.gov |
| Compound Ib (R1=ethyl) | Guinea pig ileum H1-receptor | Potent H1-receptor histamine mixed antagonist (pA2=7.98-8.10). | google.com |
| Benzimidazolo-1,3,5-triazine (3e) | Histamine Inhibition | IC50 = 25.6 | researchgate.net |
| Benzimidazolo-1,3,5-triazine (3f) | Histamine Inhibition | IC50 = 29.4 | researchgate.net |
Antithrombotic, Antiplatelet, and Anticoagulant Activity
Analogues of this compound have been extensively studied for their potential in managing thrombotic disorders, exhibiting a range of activities including antithrombotic, antiplatelet, and anticoagulant effects.
Antithrombotic Activity: A novel benzimidazole derivative, RU-1144, demonstrated pronounced antithrombotic activity in a model of arterial thrombosis in rats induced by ferric chloride (FeCl3). pharmpharm.ru Its effect was found to be 3.5 times greater than that of acetylsalicylic acid and clopidogrel. pharmpharm.ru Another study reported that 1,3,4-oxadiazole derivatives derived from benzimidazole possess potential antithrombotic efficacy, with some compounds showing significant in vitro clot lysis. bdpsjournal.org A synthetic compound, NP-184 [2-(5-methyl-2-furyl) benzimidazole], has also been identified as an orally active antithrombotic agent. nih.gov
Antiplatelet Activity: The antiplatelet properties of benzimidazole derivatives have been investigated in various studies. One derivative, M3BIM, showed a concentration-dependent inhibitory effect on platelet aggregation induced by thrombin in washed human platelets. nih.gov In contrast, derivatives C2BIM and L2BIM had no response. nih.gov Research on benzimidazoles with a sterically hindered phenolic group in their structure revealed that these compounds exhibit both antiplatelet and antioxidant properties. semanticscholar.orgrrpharmacology.ru The compound RU-1144, in particular, showed a pronounced antiplatelet effect, surpassing acetylsalicylic acid by 21.8 times in in vitro experiments. rrpharmacology.ru The primary mechanism for the antiplatelet action of this class of compounds is believed to be the inhibition of thromboxane synthesis. semanticscholar.org
Anticoagulant Activity: Several benzimidazole derivatives have been evaluated for their anticoagulant potential. A study on 1,2,5-trisubstituted benzimidazole fluorinated derivatives found that compounds 5a, 5c, and 5e exhibited better in vitro anticoagulant activity than the known drug argatroban. semanticscholar.orgresearchgate.net The compound NP-184 also demonstrated dual functionality, prolonging activated partial thromboplastin time (aPTT) which indicates anticoagulant activity, in addition to its antiplatelet effects. nih.gov Furthermore, novel benzimidazole hybrids containing a quinolinyl oxadiazole skeleton have been synthesized and show potential anticoagulant activities. nih.gov
Table 2: Antithrombotic, Antiplatelet, and Anticoagulant Activity of Benzimidazole Analogues
| Compound | Activity Type | Key Finding | Source |
|---|---|---|---|
| RU-1144 | Antithrombotic | 3.5 times more effective than acetylsalicylic acid and clopidogrel in a rat model. | pharmpharm.ru |
| RU-1144 | Antiplatelet | 21.8 times more potent than acetylsalicylic acid in vitro. | rrpharmacology.ru |
| M3BIM | Antiplatelet | Inhibited thrombin-induced platelet aggregation in a concentration-dependent manner (25-100 µM). | nih.gov |
| NP-184 | Antithrombotic, Antiplatelet, Anticoagulant | Orally active agent that inhibits platelet aggregation and prolongs aPTT. | nih.gov |
| Compound 5a, 5c, 5e (1,2,5-trisubstituted derivatives) | Anticoagulant | Exhibited better in vitro anticoagulant activity than argatroban. | semanticscholar.orgresearchgate.net |
HIV Inhibition
The benzimidazole scaffold is a key structure in the development of agents targeting the Human Immunodeficiency Virus (HIV). nih.gov These derivatives have been shown to inhibit HIV replication through various mechanisms.
One area of research focuses on inhibitors of the HIV-1 capsid (CA) protein, which is crucial for multiple stages of the viral lifecycle. A benzimidazole derivative, 2-(4-N,N-dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole (compound 696), was identified as a hit compound that blocks HIV-1 replication with an IC50 of 3 µM. nih.gov This compound is believed to bind at the interface between two CA monomers, interfering with capsid oligomerization. nih.gov
Another strategy involves protecting the human APOBEC3G (A3G) protein, a potent natural restriction factor against HIV-1 that is counteracted by the viral Vif protein. nih.gov Screening and synthesis of benzimidazole derivatives led to the identification of compounds 14 and 26, which showed potent activity in an anti-HIV-1 replication assay with IC50 values of 3.45 nM and 58.03 nM, respectively. These compounds were also shown to have protective effects on A3G protein levels. nih.gov
The history of benzimidazoles as non-nucleoside reverse transcriptase inhibitors (NNRTIs) dates back to the early 1990s. uctm.edu The compound NSC 625487 (1-(2',6'-difluorophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole) was among the first in this class to show potent activity at nanomolar concentrations, selectively inhibiting HIV-1 reverse transcriptase. uctm.edu More recently, other derivatives have been reported as potent HIV-1 NNRTIs, with some sulfone derivatives showing IC50 values as low as 47 and 50 nM. nih.gov
Table 3: Anti-HIV Activity of Benzimidazole Analogues
| Compound/Series | Mechanism of Action | Potency (IC50) | Source |
|---|---|---|---|
| Compound 696 | Capsid (CA) protein inhibitor | 3 µM | nih.gov |
| Compound 14 | Protects APOBEC3G protein | 3.45 nM | nih.gov |
| Compound 26 | Protects APOBEC3G protein | 58.03 nM | nih.gov |
| NSC 625487 | Non-nucleoside reverse transcriptase inhibitor (NNRTI) | Active at nanomolar concentrations. | uctm.edu |
| Sulfone derivatives (101-102) | Non-nucleoside reverse transcriptase inhibitor (NNRTI) | 47 nM and 50 nM | nih.gov |
Modulation of Hormone Receptors
Benzimidazole analogues have also been investigated for their ability to modulate various hormone receptors, indicating their potential in endocrinology-related therapeutic areas.
Research has been conducted on benzimidazoles as antagonists for the melanin-concentrating hormone receptor 1 (MCH R1), a target for the treatment of obesity. nih.gov Novel benzimidazole analogues were synthesized and evaluated as potent MCH R1 antagonists, with two compounds from this series demonstrating in vivo efficacy in a rodent obesity model. nih.gov
In addition to MCH receptors, some hybrid compounds containing a benzimidazole moiety have been reported to modulate estrogen receptors (ER-α). nih.gov This suggests a potential role for these compounds in conditions where estrogen signaling is a key factor. The versatility of the benzimidazole structure allows for the design of molecules that can interact with a range of biological targets, including hormone receptors, although research in this specific area is less extensive compared to others.
Catalytic Applications of 1h Benzimidazole 2,5 Diamine Derivatives
Ligands in Metal-Based Catalysis
The efficacy of 1H-Benzimidazole-2,5-diamine derivatives as ligands in metal-based catalysis stems from their ability to form stable and catalytically active complexes with a wide array of transition metals. The nitrogen atoms in the imidazole (B134444) ring can readily coordinate to metal ions, and further functionalization, particularly at the diamine positions, allows for the creation of multidentate ligands, such as Schiff bases, that enhance complex stability and catalytic performance. enpress-publisher.comsemanticscholar.orgsemanticscholar.orgresearchgate.net
Schiff base derivatives are particularly notable. nih.govrsc.orgijsra.net Synthesized through the condensation of the diamine groups with aldehydes or ketones, these compounds act as versatile chelating agents for metals like cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). ijsra.netrsc.org The resulting metal complexes often exhibit well-defined geometries and electronic properties that can be fine-tuned by modifying the substituents on the benzimidazole (B57391) core or the Schiff base moiety. nih.gov This tunability is crucial for optimizing catalytic activity in various chemical reactions.
Research has demonstrated the synthesis and characterization of numerous metal complexes incorporating benzimidazole-based ligands. These complexes are instrumental in various catalytic processes, including organic transformations and polymerization reactions. The stability of the benzimidazole-metal bond contributes to the robustness of the catalyst, making them suitable for demanding reaction conditions.
Below is a summary of representative metal complexes formed with benzimidazole derivatives and their catalytic roles.
| Metal Ion | Ligand Type | Example Application | Reference |
| Copper (II) | Schiff Base | Catalysis of oxidation reactions | rsc.orgijsra.net |
| Nickel (II) | Schiff Base | Catalysis of coupling reactions | rsc.orgijsra.net |
| Cobalt (II) | Schiff Base | Redox catalysis | ijsra.netrsc.org |
| Zinc (II) | Schiff Base | Lewis acid catalysis | rsc.org |
| Vanadium (II) | Schiff Base | Oxidation catalysis | ijsra.net |
Organic Transformation Catalysis (e.g., Oxidation of Olefins, Alcohols)
Benzimidazole derivatives, particularly when complexed with transition metals, serve as effective catalysts for a range of organic transformations, most notably the oxidation of olefins and alcohols. enpress-publisher.comsemanticscholar.orgsemanticscholar.org These catalytic systems are pivotal in synthetic chemistry for producing valuable carbonyl compounds and epoxides.
In the catalytic oxidation of alcohols, benzimidazole-metal complexes facilitate the conversion of primary and secondary alcohols into aldehydes and ketones, respectively. nih.gov This transformation is a fundamental process in both laboratory-scale synthesis and industrial chemical production. The mechanism typically involves the coordination of the alcohol to the metal center of the catalyst, followed by a dehydrogenation step. The electronic properties of the benzimidazole ligand can be adjusted to modulate the redox potential of the metal center, thereby enhancing the catalyst's efficiency and selectivity. nih.gov
Similarly, in the oxidation of olefins, these catalysts are employed to convert alkenes into epoxides and other oxygenated products. The catalytic activity of benzimidazole Schiff base metal complexes plays a significant role in these reactions. enpress-publisher.comsemanticscholar.org The specific reaction pathway and product distribution can be controlled by the choice of metal, the structure of the benzimidazole ligand, and the reaction conditions, including the type of oxidant used.
The table below highlights the role of benzimidazole derivatives in these key oxidative transformations.
| Transformation | Substrate | Product | Catalyst Type | Reference |
| Alcohol Oxidation | Primary/Secondary Alcohols | Aldehydes/Ketones | Benzimidazole-Metal Complexes | nih.gov |
| Olefin Oxidation | Alkenes | Epoxides, Carbonyls | Benzimidazole Schiff Base Metal Complexes | enpress-publisher.comsemanticscholar.org |
Role in N-Heterocyclic Carbene Synthesis
The benzimidazole framework is a critical precursor in the synthesis of N-heterocyclic carbenes (NHCs), a powerful class of ligands that have revolutionized the field of catalysis. NHCs are known for forming exceptionally strong bonds with transition metals, leading to highly stable and active catalysts.
The synthesis of a benzimidazole-based NHC begins with the formation of a benzimidazolium salt. This is typically achieved by the N-alkylation or N-arylation of a benzimidazole derivative at both nitrogen atoms of the imidazole ring. The resulting quaternary ammonium (B1175870) salt is the direct precursor to the carbene.
The crucial step in generating the NHC is the deprotonation of the C2 carbon atom (the carbon situated between the two nitrogen atoms) of the benzimidazolium salt. This is accomplished using a strong base. The acidity of the C2 proton is significantly increased by the adjacent positively charged nitrogen atoms, facilitating its removal. Upon deprotonation, the neutral N-heterocyclic carbene is formed. This carbene species is a strong sigma-donor ligand that readily coordinates to metal centers, forming stable organometallic complexes used in a vast range of catalytic applications, including cross-coupling reactions, metathesis, and polymerization.
General Synthesis of Benzimidazole-Based NHCs:
N,N'-Dialkylation/Arylation: A 1H-benzimidazole derivative is reacted with an alkyl or aryl halide to form the corresponding 1,3-disubstituted benzimidazolium salt.
Deprotonation: The benzimidazolium salt is treated with a strong base (e.g., potassium tert-butoxide, sodium hydride) to remove the proton from the C2 position.
Carbene Formation: The deprotonation yields the free N-heterocyclic carbene, which can be isolated or generated in situ to form a metal-NHC complex.
The steric and electronic properties of the resulting NHC ligand can be precisely controlled by varying the substituents on the nitrogen atoms and the benzene (B151609) ring of the original benzimidazole precursor, allowing for the rational design of catalysts for specific applications.
Advanced Applications in Materials Science
Integration into Functional Materials
1H-Benzimidazole-2,5-diamine serves as a key monomer in the synthesis of high-performance polymers, particularly polybenzimidazoles (PBIs). These polymers are renowned for their exceptional thermal and chemical stability, making them suitable for a wide range of demanding applications.
Poly(2,5-benzimidazole) (ABPBI), a polymer structurally related to those synthesized from this compound, exhibits remarkable properties. It is recognized as a promising conductive polymer for high-temperature fuel cells due to its excellent thermal and mechanical stability. frontiersin.org The synthesis of PBIs typically involves the condensation polymerization of aromatic diamines and dicarboxylic acid derivatives. dtu.dk The resulting polymers, such as poly[2,2'-(m-phenylene)-5,5'-bibenzimidazole] (mPBI) and ABPBI, demonstrate high proton conductivity at elevated temperatures, low gas permeability, and excellent oxidative stability. mdpi.com
The integration of benzimidazole-containing diamines into polymer backbones, such as in polyimides, has been shown to enhance the thermal properties of the resulting materials. researchgate.net The rigid nature of the benzimidazole (B57391) ring contributes to high glass transition temperatures (Tg) and thermal stability. For instance, polyimides synthesized from a symmetrical diamine containing bis-benzimidazole rings exhibit thermal stability up to 560 °C and glass transition temperatures above 450 °C. These high-performance polymers also display excellent mechanical properties, with tensile strengths ranging from 120–180 MPa and tensile moduli of 4.83–5.79 GPa. researchgate.net
The properties of polymers derived from benzimidazole diamines can be tailored by copolymerization. For example, random copolymers of polybenzimidazole containing both alicyclic and aromatic backbones have been synthesized, allowing for a balance between mechanical properties and proton conductivity for fuel cell membrane applications. rsc.org
Table 1: Thermal and Mechanical Properties of Benzimidazole-Containing Polymers
| Polymer Type | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature | Tensile Strength (MPa) | Tensile Modulus (GPa) |
| Polyimide with bis-benzimidazole rings | > 450 °C | Up to 560 °C | 120–180 | 4.83–5.79 |
| Alicyclic-Aromatic PBI Copolymer | Varies with composition | Varies with composition | - | 10.5 |
| Benzimidazole-grafted PBI | - | - | 16 (doped) | - |
This table presents a summary of properties for different types of polymers incorporating benzimidazole structures, showcasing their high-performance characteristics.
High-performance fibers are another significant application for polymers derived from benzimidazole diamines. Polybenzimidazole (PBI) fibers are known for their extreme heat resistance and are formed from completely aromatic polyamides. fiberjournal.com These fibers are utilized in applications requiring high thermal and chemical stability, such as protective apparel for firefighters and industrial workers. researchgate.net
Potential in Textile Industry Applications
While direct applications of this compound in the textile industry are not as extensively documented as its use in high-performance polymers, the inherent properties of benzimidazole derivatives suggest significant potential in various textile applications. These include roles as wetting, emulsifying, foaming, softening, and dispersing agents.
The amino groups present in this compound make it a suitable precursor for the synthesis of azo dyes. Azo dyes are a major class of colorants used in the textile industry, and their synthesis involves the diazotization of a primary aromatic amine followed by coupling with a suitable coupling agent. biointerfaceresearch.comekb.eg The resulting dyes can be applied to various fibers, including nylon, wool, and silk. jocpr.comsemanticscholar.org The specific color and fastness properties of the dye are dependent on the chemical structure of both the diazonium component and the coupling component. The rigid benzimidazole core could potentially impart high thermal and light stability to the resulting dyes.
Furthermore, the surface-active properties of benzimidazole derivatives make them candidates for use as textile auxiliaries. These auxiliaries are crucial in various stages of textile processing, such as dyeing and finishing, to ensure uniform application of dyes and other chemicals, and to impart desired properties to the final fabric. The potential functions of this compound derivatives in the textile industry are outlined below:
Wetting Agents: These substances reduce the surface tension of water, allowing it to spread more easily and penetrate the fabric, which is essential for uniform dyeing and finishing.
Emulsifying Agents: These agents help to stabilize mixtures of immiscible liquids, such as oil and water, which is important in the formulation of finishing agents and softeners.
Foaming Agents: In some textile processes, controlled foaming is required for the application of certain finishes.
Softening Agents: These chemicals are applied to fabrics to improve their handle and feel.
Dispersing Agents: In dyeing with disperse dyes, which have low water solubility, dispersing agents are crucial for keeping the dye particles finely and evenly distributed in the dyebath to prevent aggregation and ensure level dyeing.
While specific research on this compound for these exact textile applications is limited in publicly available literature, the known functionalities of the benzimidazole chemical family provide a strong basis for its potential utility in these areas.
Table 2: Potential Textile Industry Applications of this compound Derivatives
| Application | Function | Potential Benefit of Benzimidazole Moiety |
| Dye Synthesis (Azo Dyes) | Chromophore precursor | Enhanced thermal and light fastness |
| Wetting Agent | Reduces surface tension | Improved dye and finish penetration |
| Emulsifying Agent | Stabilizes emulsions | Formulation of stable finishing agents |
| Foaming Agent | Creates controlled foam | Application of foam finishes |
| Softening Agent | Improves fabric hand-feel | Imparting softness to textiles |
| Dispersing Agent | Prevents dye aggregation | Uniform and level dyeing |
This table outlines the prospective roles that derivatives of this compound could play in the textile industry based on the general properties of benzimidazole compounds.
Future Research Directions and Challenges for 1h Benzimidazole 2,5 Diamine
Development of Novel Synthetic Pathways with Enhanced Sustainability
A primary challenge in medicinal chemistry is the development of synthetic routes that are not only efficient but also environmentally benign. Future research for 1H-Benzimidazole-2,5-diamine and its derivatives will heavily focus on green chemistry principles. mdpi.com The traditional synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) derivative with various reagents like aldehydes, ketones, or carboxylic acids. arabjchem.orgresearchgate.net While effective, these methods can require harsh conditions or produce significant waste.
The pursuit of sustainability has led to the exploration of several innovative strategies. One promising area is the use of novel catalysts, such as cobalt ferrite (B1171679) or MgO@DFNS nanoparticles and Al2O3/CuI/PANI nanocomposites, which can facilitate reactions under milder conditions with high efficiency and can often be recycled and reused. nih.govrsc.org Microwave-assisted synthesis represents another green approach, offering benefits like shorter reaction times and improved yields, as demonstrated in the synthesis of other benzimidazole (B57391) derivatives. semanticscholar.orgmdpi.com
Furthermore, the replacement of volatile and toxic organic solvents is a key goal. Deep eutectic solvents (DES), which are biodegradable and have low vapor pressure, are being investigated as eco-friendly reaction media for benzimidazole synthesis. mdpi.comarabjchem.org The development of one-pot synthesis protocols, where multiple reaction steps are performed in a single reactor, further enhances sustainability by reducing solvent usage and waste generation. rsc.org Future work will likely focus on adapting and optimizing these sustainable methods for the specific, multi-gram scale synthesis of this compound and its functionalized analogues. nih.gov
| Green Synthesis Strategy | Key Advantages | Relevant Research Context |
| Novel Catalysts | High efficiency, recyclability, mild reaction conditions. nih.govrsc.org | Use of nanoparticles (e.g., nano-Fe2O3) and nanocomposites. nih.gov |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields. semanticscholar.org | Rapid synthesis of benzimidazole derivatives. mdpi.com |
| Eco-Friendly Solvents | Reduced environmental impact, improved safety. mdpi.comarabjchem.org | Application of Deep Eutectic Solvents (DES). mdpi.comarabjchem.org |
| One-Pot Reactions | Increased efficiency, reduced waste and solvent use. rsc.org | Condensation of o-phenylenediamines with aldehydes. nih.govrsc.org |
Exploration of Undiscovered Biological Activities and Mechanisms
The benzimidazole core is associated with a vast spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. nih.govrsc.orgnih.gov Derivatives have shown inhibitory effects against various pathogens and cell lines, such as Candida albicans and Staphylococcus aureus. researchgate.net However, the full biological potential of the this compound scaffold remains largely untapped.
Future research must involve systematic screening of novel derivatives against a broader range of biological targets. This includes exploring their potential as inhibitors of enzymes crucial for disease progression, such as topoisomerases, cyclooxygenases (COXs), and various kinases. nih.govnih.govnih.gov For instance, certain benzimidazoles have been designed as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukaemia. nih.gov Others have been investigated for their ability to inhibit E. coli DNA Gyrase B. nih.gov
Beyond identifying new activities, a deeper understanding of the underlying mechanisms of action is crucial. Research should aim to elucidate how these molecules interact with their biological targets at a molecular level. This involves studying their binding modes, such as DNA intercalation or minor groove binding, which have been proposed for some amidine-substituted benzimidazoles. nih.gov Uncovering these mechanisms will not only validate the therapeutic potential of the compounds but also guide the design of more potent and selective next-generation agents.
Rational Design of Multi-Targeting Therapeutic Agents
Complex multifactorial diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways, making them difficult to treat with single-target drugs. benthamscience.com This has spurred interest in the development of multi-target-directed ligands (MTDLs)—single molecules designed to modulate several targets simultaneously. benthamscience.comnih.gov The benzimidazole framework is considered an ideal privileged scaffold for creating such agents due to its versatile chemical nature, which allows for substitutions that can interact with diverse biological receptors and enzymes. nih.gov
The this compound structure is particularly well-suited for this approach. The two amine groups at the 2 and 5 positions provide excellent handles for chemical modification, allowing for the strategic introduction of different pharmacophores. The rational design of these derivatives can be guided by the structural requirements of different targets. For example, one substituent could be designed to inhibit a specific kinase, while another is tailored to block a receptor involved in an inflammatory pathway. nih.gov This strategy has been explored for designing inhibitors against targets like FLT3 and its drug-resistant mutants, providing a basis for developing novel benzimidazole analogues. nih.gov The ultimate goal is to create synergistic therapeutic effects, improve efficacy, and potentially overcome drug resistance mechanisms that plague single-target therapies.
Advanced Computational Modeling for Predictive Research
The integration of advanced computational modeling into the drug discovery process is essential for accelerating research and reducing costs. For this compound, computational tools can play a predictive role at multiple stages of development.
Target Identification and Validation: In silico methods can help identify potential biological targets for novel benzimidazole derivatives.
Lead Identification and Optimization: Computer-aided drug design techniques are invaluable for the rational design of new compounds. nih.gov This includes the development of pharmacophore models to define the key structural features required for activity and the use of molecular docking to predict how a molecule will bind to a target's active site. nih.govresearchgate.net Such studies have been used to predict the binding of benzimidazole derivatives to targets like human sulfotransferase 1A1 (SULT1A1) and the estrogen receptor. researchgate.netresearchgate.net
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process.
Molecular dynamics (MD) simulations can further provide insights into the stability of the ligand-receptor complex over time. researchgate.net By leveraging these computational approaches, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby streamlining the discovery pipeline and focusing resources more effectively. semanticscholar.org
| Computational Method | Application in Benzimidazole Research | Key Outcome |
| Pharmacophore Modeling | Identifying essential structural features for activity. nih.gov | Guiding the design of new derivatives with enhanced potency. nih.gov |
| Molecular Docking | Predicting binding affinity and orientation at a target site. researchgate.netrsc.org | Prioritizing compounds for synthesis and biological testing. researchgate.net |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of the ligand-receptor complex. researchgate.net | Assessing the stability of the molecular interaction. researchgate.net |
| ADMET Prediction | Forecasting pharmacokinetic and toxicity profiles. semanticscholar.org | Early identification of candidates with drug-like properties. |
Clinical Translation and Drug Development Considerations
The journey from a promising lead compound to a clinically approved drug is long, expensive, and fraught with challenges. For any novel derivative of this compound, several critical considerations must be addressed to facilitate clinical translation.
A primary hurdle is optimizing the compound's pharmacokinetic profile. This includes improving aqueous solubility, which is often a challenge for aromatic heterocyclic compounds, to ensure adequate bioavailability. Enhancing metabolic stability to prevent rapid clearance from the body and ensuring appropriate distribution to the target tissues are also vital.
Furthermore, a thorough evaluation of off-target effects and potential toxicity is mandatory. Even with a privileged scaffold, minor structural changes can lead to unforeseen interactions with other biological molecules, causing adverse effects. Rigorous preclinical safety and toxicology studies are required to establish a safe therapeutic window.
Finally, the scalability of the synthesis must be considered. A synthetic route that is feasible on a laboratory scale may not be practical or cost-effective for large-scale production required for clinical trials and commercialization. Developing a robust, reproducible, and economically viable manufacturing process is a critical step in the drug development pathway. Although some benzimidazole-based drugs are already on the market, each new candidate must successfully navigate these multifaceted challenges to reach the clinic. nih.gov
Q & A
Q. What are the optimal reaction conditions for synthesizing 1H-Benzimidazole-2,5-diamine from o-phenylenediamine derivatives?
The synthesis of benzimidazole derivatives like this compound typically involves condensation of o-phenylenediamine with carboxylic acids or aldehydes. Key parameters include:
- Acid catalyst : Protonating agents (e.g., HCl, CF₃COOH) enhance cyclization by promoting dehydration .
- Temperature : High temperatures (e.g., reflux at 85–100°C) favor benzimidazole formation over diamides .
- Solvent : Acetic acid or DMF under inert atmospheres (N₂) improves yield and purity . For example, CF₃COOH with HCl yielded 2-(trifluoromethyl)-1H-benzimidazole in 4 hours under reflux .
Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?
Standard characterization techniques include:
- FT-IR : Identifies NH/amine stretching (~3400 cm⁻¹) and aromatic C=C/C=N vibrations .
- NMR : ¹H NMR resolves aromatic protons (δ 6.5–8.5 ppm) and amine protons (broad peaks near δ 5–6 ppm) .
- XRD : Confirms crystallinity and molecular packing, critical for structure-property studies .
- GC-MS : Validates purity and molecular ion peaks (e.g., m/z 150–180 for benzimidazole derivatives) .
Advanced Research Questions
Q. How do electronic substituents (e.g., -CF₃, -CH₃) on the benzimidazole core influence its bioactivity?
Substituents modulate reactivity through steric and electronic effects. For instance:
- Electron-withdrawing groups (e.g., -CF₃) : Lower HOMO-LUMO gaps, enhancing electrophilic reactivity and potential enzyme inhibition (e.g., pancreatic lipase) .
- Electron-donating groups (e.g., -CH₃) : Stabilize intermediates in cyclization reactions, improving synthetic yields . DFT calculations on frontier orbitals can predict substituent effects on bioactivity and guide drug design .
Q. What mechanistic insights do computational studies provide about benzimidazole formation?
DFT studies reveal that:
- The HOMO of the diamine precursor localizes on the NH₂ groups, facilitating nucleophilic attack on carbonyl carbons .
- The LUMO of the carbonyl reactant (e.g., m-toluic acid) determines electrophilicity, with electron-deficient carbonyls accelerating cyclization . These insights help optimize reaction pathways and predict side-product formation (e.g., diamides vs. benzimidazoles) .
Q. How can structural contradictions in synthetic yields be resolved across studies?
Discrepancies often arise from:
- Reagent ratios : Excess protonating agents (e.g., HCl) favor benzimidazoles, while stoichiometric ratios promote diamide byproducts .
- Leaving groups : Electron-withdrawing substituents (e.g., -SO₃H) on carbonyl reactants improve cyclization efficiency . Systematic DOE (Design of Experiments) is recommended to isolate critical variables .
Q. What role does this compound play in catalyst design for energy storage applications?
Benzimidazole derivatives act as ligands in metal-organic frameworks (MOFs) or catalysts. For example:
- Pd@Hal-DAB-PC : this compound (DAB) stabilizes palladium nanoparticles on halloysite, enhancing catalytic activity in Sonogashira coupling .
- Characterization via TGA and FE-SEM confirms thermal stability and nanoparticle dispersion, critical for energy storage performance .
Methodological Considerations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
